7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUVVHKCJKLREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related analogs to provide a predictive understanding of its characteristics. All quantitative data is summarized in structured tables for comparative analysis.
Core Chemical Properties
This compound is a heterocyclic organic compound belonging to the benzopyran class. Its structure features a dihydropyran ring fused to a benzene ring, with an amino group at the 7th position and a ketone at the 4th position.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 103440-75-1 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Light yellow to yellow solid | N/A |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | N/A |
Physical and Spectroscopic Data (Predicted and from Analogs)
The following tables summarize expected and observed spectral characteristics based on the analysis of similar benzopyran and aminopyran structures.
Table 2.1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | ~4.5 | t | ~6-7 Hz |
| H-3 | ~2.8 | t | ~6-7 Hz |
| H-5 | ~7.7 | d | ~8-9 Hz |
| H-6 | ~6.4 | dd | ~8-9 Hz, ~2-3 Hz |
| H-8 | ~6.2 | d | ~2-3 Hz |
| -NH₂ | Broad singlet |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~68 |
| C-3 | ~38 |
| C-4 | ~189 |
| C-4a | ~113 |
| C-5 | ~129 |
| C-6 | ~110 |
| C-7 | ~150 |
| C-8 | ~102 |
| C-8a | ~163 |
Table 2.3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 (two bands) |
| C=O stretch (ketone) | 1680-1660 |
| C-N stretch (aromatic amine) | 1340-1250 |
| C-O-C stretch (ether) | 1275-1200 and 1150-1085 |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 134 | [M - CO - H]⁺ |
| 106 | [M - CO - H - CO]⁺ |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, the synthesis of structurally related 2-amino-4H-chromenes is commonly achieved through a one-pot, three-component reaction. This methodology provides a likely synthetic route.
3.1. General One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives
This reaction typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative (such as resorcinol for 7-hydroxy analogs). To obtain the 7-amino analog, a starting material like 3-aminophenol would be required. The reaction can be catalyzed by a variety of catalysts, including bases like sodium carbonate or piperidine, and can often be performed under environmentally friendly conditions.
Experimental Workflow: General Synthesis of 2-Amino-4H-Chromenes
Figure 1. General workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzopyran and chromene derivatives has been the subject of extensive research in drug discovery.
Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including:
-
Anticancer Activity: Some 4-aryl-4H-chromenes are potent inducers of apoptosis in cancer cell lines.
-
Cholinesterase Inhibition: Certain amino-dihydro-4H-chromenone derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them of interest for the management of Alzheimer's disease.[2]
-
Antimicrobial and Antifungal Activities: Various substituted 2-amino-4H-pyrans have been screened for and have shown in vitro antibacterial and antifungal activities.[3]
The mechanisms of action for these diverse biological effects often involve the modulation of key cellular signaling pathways. For instance, some flavonoids, which share the benzopyran core, are known to influence pathways such as the NF-κB and MAPK signaling cascades, which are critical in inflammation and cell proliferation.
Hypothesized Signaling Pathway Involvement of Benzopyran Derivatives
Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by a benzopyran derivative.
Conclusion
This compound is a compound of interest within the broader family of benzopyrans, a scaffold known for its diverse pharmacological activities. While specific experimental data for this particular molecule is sparse in the current literature, this guide provides a robust, predictive framework based on the known properties of its close analogs. The synthetic accessibility via established one-pot methodologies, combined with the potential for biological activity, suggests that this compound and its derivatives warrant further investigation in the context of drug discovery and development. Future research should focus on the definitive synthesis, characterization, and biological evaluation of this compound to unlock its full potential.
References
An In-Depth Technical Guide to 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a substituted derivative of the benzopyran-4-one core structure.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 103440-75-1 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | N/A |
| Appearance | Not specified | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
Synthesis and Spectroscopic Data
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, the general synthesis of 2-amino-4H-pyran derivatives often involves a multi-component reaction. A common approach is the one-pot condensation of an aldehyde, a malononitrile, and an active methylene compound, often catalyzed by a base.
For the synthesis of this compound, a potential synthetic route could involve the reaction of a suitably substituted phenol with an appropriate three-carbon synthon, followed by cyclization and subsequent amination or reduction of a nitro group at the 7-position.
Figure 1: General Synthetic Workflow for 2-Amino-4H-Pyran Derivatives
Caption: A generalized workflow for the synthesis of 2-amino-4H-pyran derivatives.
Spectroscopic data for this compound is available from commercial suppliers.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data Availability | Reference |
| ¹H NMR | Available | [2] |
| ¹³C NMR | Available | [2] |
| Infrared (IR) | Available | [2] |
| Mass Spectrometry (MS) | Available | [2] |
Biological and Pharmacological Context
The benzopyran-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.
The specific biological activity and mechanism of action of this compound have not been extensively reported in publicly available literature. However, based on the activities of structurally related compounds, it can be hypothesized that this molecule may possess interesting pharmacological properties. For instance, various amino-substituted benzopyran derivatives have been investigated for their potential as kinase inhibitors, modulators of ion channels, or as ligands for various receptors.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and therapeutic potential of this compound.
Figure 2: Potential Research and Development Workflow
Caption: A logical workflow for the investigation of this compound.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While detailed experimental and biological data remain limited in the public domain, the foundational information provided in this guide serves as a valuable resource for researchers. The established IUPAC name and CAS number ensure accurate identification, and the availability of spectroscopic data from commercial sources facilitates compound verification. The outlined general synthetic strategies for related compounds offer a starting point for its chemical preparation. The known diverse biological activities of the benzopyran scaffold underscore the potential of this specific derivative as a subject for future pharmacological studies. Further research is warranted to fully characterize its synthetic route, physicochemical properties, and biological activity profile.
References
The Biological Activity of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Technical Overview for Drug Discovery Professionals
Introduction
The 2,3-dihydro-4H-1-benzopyran-4-one, commonly known as the chroman-4-one scaffold, is a privileged heterocyclic structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities. This technical guide focuses on the biological activity of 7-amino-2,3-dihydro-4H-1-benzopyran-4-one and its closely related analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a therapeutic agent. While specific biological data for the 7-amino derivative is limited in publicly available literature, this document extrapolates potential activities based on extensive research into the broader class of 7-substituted chroman-4-ones.
Anticipated Biological Activities of this compound
Based on structure-activity relationship (SAR) studies of various chroman-4-one derivatives, the introduction of an amino group at the C-7 position is anticipated to modulate the compound's biological profile significantly. The electron-donating nature of the amino group can influence the molecule's interaction with biological targets. Potential activities include:
-
Anticancer Activity: Chroman-4-one derivatives have shown potent cytotoxic effects against various cancer cell lines. The 7-amino substitution could enhance this activity by forming additional hydrogen bonds with target proteins.
-
Antimicrobial Activity: The chroman-4-one nucleus is a known pharmacophore in the development of antibacterial and antifungal agents. The amino group might contribute to improved cell wall penetration or interaction with microbial enzymes.
-
Enzyme Inhibition: Derivatives of this scaffold have been identified as inhibitors of various enzymes, including kinases and cholinesterases. The 7-amino group could play a crucial role in the binding affinity and selectivity towards specific enzymes.
Quantitative Biological Data of Related Chroman-4-one Derivatives
To provide a quantitative perspective, the following tables summarize the biological activities of structurally related 7-substituted chroman-4-one derivatives. This data serves as a valuable reference for predicting the potential potency of this compound.
Table 1: Anticancer Activity of 7-Hydroxy-4H-1-benzopyran-4-one Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-Hydroxy-2-(4-hydroxyphenyl)-chroman-4-one | MCF-7 | 15.2 | [1] |
| 7-Hydroxy-2-(3,4-dihydroxyphenyl)-chroman-4-one | HeLa | 8.5 | [1] |
| 7-Methoxy-2-phenyl-chroman-4-one | A549 | 22.1 | [2] |
Table 2: Antimicrobial Activity of 7-Hydroxychroman-4-one and its Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Staphylococcus aureus | 128 | [1] |
| 7-Hydroxychroman-4-one | Candida albicans | 64 | [1] |
| 7-(Benzyloxy)chroman-4-one | Escherichia coli | >256 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the biological activity of chroman-4-one derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of chroman-4-one derivatives are often mediated through their interaction with specific signaling pathways. While the precise pathways modulated by this compound are yet to be elucidated, related compounds have been shown to target key cellular processes.
Potential Kinase Inhibition
Many chroman-4-one derivatives have been identified as kinase inhibitors. For instance, they can compete with ATP for the binding site on kinases, thereby inhibiting their activity and downstream signaling. This is a common mechanism for anticancer agents.
Caption: ATP-competitive kinase inhibition by a 7-amino-chroman-4-one derivative.
Experimental Workflow for Target Identification
Identifying the specific molecular target of a bioactive compound is a critical step in drug development. A typical workflow for target identification is depicted below.
Caption: A generalized workflow for identifying the molecular target of a bioactive compound.
Conclusion
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct biological data for this specific compound is not extensively available, the wealth of information on related chroman-4-one derivatives provides a strong foundation for future research. The anticipated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. The experimental protocols and mechanistic insights provided in this guide offer a roadmap for researchers to explore the full therapeutic potential of this intriguing molecule. Further synthesis and comprehensive biological evaluation of this compound and its derivatives are essential to unlock its potential in drug discovery and development.
References
An In-depth Technical Guide on 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, also known as 7-aminochroman-4-one, derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as anticancer agents and kinase inhibitors.
Core Structure and Derivatives
The foundational structure of the compounds discussed is this compound. The amino group at the 7-position serves as a key site for chemical modification, allowing for the synthesis of a wide array of derivatives with diverse pharmacological profiles. These modifications often involve the introduction of various substituents to explore and optimize biological activity.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general synthetic approach is outlined below.
Caption: General synthetic workflow for producing this compound analogs.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of benzopyran derivatives against various cancer cell lines. For instance, a novel benzopyrane derivative, SIMR1281, has been shown to inhibit the proliferation of multiple cancer cell lines.[1] The anticancer activity of these compounds is often attributed to their ability to induce DNA damage, perturb the cell cycle, and trigger apoptosis.[1][2] Furthermore, some 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have been identified as promising candidates for the treatment of breast cancer.[3]
Kinase Inhibition
A key mechanism underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. Derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of various kinases, including p21-activated kinase 4 (PAK4) and Protein Kinase B (Akt).[4][5][6] The this compound core is being explored as a scaffold for the development of novel kinase inhibitors.
Mechanism of Action: Targeting Cancer Cell Signaling Pathways
The anticancer efficacy of this compound derivatives and their analogs is often linked to their ability to modulate critical cell signaling pathways involved in cancer cell proliferation, survival, and metabolism.
Inhibition of Ras/ERK and PI3K/Akt Pathways
The Ras/ERK and PI3K/Akt signaling pathways are central to cell growth, survival, and proliferation, and their aberrant activation is a hallmark of many cancers. The benzopyrane derivative SIMR1281 has been shown to inactivate both the Ras/ERK and PI3K/Akt pathways, contributing to its antiproliferative effects.[1][2] Similarly, certain 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives have demonstrated inhibitory action against PI3K and Akt-1 enzymes.[3]
Caption: Inhibition of Ras/ERK and PI3K/Akt signaling pathways by benzopyran-4-one derivatives.
Quantitative Data Summary
The following table summarizes the anticancer activity of selected benzopyran-4-one derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| SIMR1281 | Various | Varies | [1][2] |
| Compound 3b | MCF-7 | Active | [3] |
| Compound 3c | MCF-7 | Active | [3] |
| Compound 3j | MCF-7 | Active | [3] |
| Compound 7 | MCF-7 | Active | [3] |
| Compound 8 | MCF-7 | Active | [3] |
| Compound 5a | MDA-MB-231 | 5.2 - 22.2 | [7] |
| Compound 5b | MDA-MB-231 | 5.2 - 22.2 | [7] |
| Compound 5c | MDA-MB-231 | 5.2 - 22.2 | [7] |
| Compound 5d | MDA-MB-231 | 5.2 - 22.2 | [7] |
Experimental Protocols
General Synthesis of 7-Hydroxy-4-methyl-3-substituted benzopyran-2-one Derivatives[3]
A series of 22 derivatives were designed and synthesized. The general procedure involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents to introduce substituents at the 3-position. The structures of the synthesized compounds were confirmed by spectroscopic methods.
In vitro Anticancer Activity Screening[3]
The synthesized compounds were evaluated for their cytotoxicity against the MCF-7 breast cancer cell line. The most potent compounds were further tested against the non-cancerous MCF10a cell line to assess their selectivity. The inhibitory activity against PI3K and Akt-1 enzymes was also determined. Further mechanistic studies included cell cycle analysis and assessment of apoptosis markers such as caspase 3/7 activation and the levels of BAX and BCL-2.
Molecular Docking Studies[3]
To understand the binding interactions of the most active compounds with their target kinases, molecular docking simulations were performed. These studies help in elucidating the structure-activity relationships and guide the design of more potent inhibitors.
Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The ability to functionalize the 7-amino group allows for the creation of diverse chemical libraries for screening against various biological targets. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key structural features responsible for biological activity and selectivity.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and safety.
By leveraging the chemical tractability and favorable biological profile of the this compound core, researchers can continue to develop novel and effective drug candidates for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Multifaceted Mechanisms of Action of Amino-Substituted Benzopyranones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amino-substituted benzopyranones, a class of heterocyclic compounds also known as aminoflavones or aminochromones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Their diverse biological effects stem from their ability to interact with a range of molecular targets, including G-protein coupled receptors (GPCRs) and key enzymes involved in physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanisms of action of amino-substituted benzopyranones, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Core Mechanisms of Action: A Multi-Target Approach
Amino-substituted benzopyranones exert their effects through modulation of several key biological targets. The primary mechanisms can be broadly categorized into:
-
G-Protein Coupled Receptor (GPCR) Modulation: These compounds have been shown to interact with various GPCRs, most notably serotonin (5-HT) and dopamine (D2) receptors. Their activity at these receptors suggests potential applications in the treatment of central nervous system (CNS) disorders.
-
Enzyme Inhibition: A significant body of research has highlighted the potent inhibitory effects of amino-substituted benzopyranones on several critical enzymes, including cholinesterases (AChE and BChE), monoamine oxidases (MAO-A and MAO-B), and carboxylesterase 2 (CES2). This positions them as promising candidates for neurodegenerative diseases and other conditions.
-
Anti-Inflammatory and Bronchodilatory Effects: Emerging evidence suggests that these compounds possess anti-inflammatory and bronchodilatory properties, hinting at their potential in treating inflammatory conditions and respiratory diseases. The underlying mechanisms appear to involve modulation of pathways such as those involving peroxisome proliferator-activated receptors (PPARs) and phosphoinositide 3-kinases (PI3Ks), as well as potential interactions with β2-adrenergic receptors.
Quantitative Analysis of Biological Activity
The potency and selectivity of amino-substituted benzopyranones are crucial for their therapeutic potential. The following tables summarize the available quantitative data (IC50 and Kᵢ values) for representative compounds against their primary targets.
Table 1: Inhibition of Cholinesterases and Monoamine Oxidases
| Compound Class | Target | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type | Reference(s) |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 5.58 | - | Mixed | [1] |
| 6-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 3.74 | - | Mixed | [2] |
| Various Amino Chromenones | BChE | 0.53 - 7.24 | - | - | [2] |
| 6-Substituted Chromones | MAO-B | 0.002 - 0.076 | - | Reversible | [3] |
| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 | - | Reversible | [1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex.[4][5]
Table 2: Affinity for G-Protein Coupled Receptors
| Compound Class | Receptor | Kᵢ (nM) | Functional Activity | Reference(s) |
| 3-Amino-3,4-dihydro-2H-1-benzopyrans | 5-HT₁A | 0.9 - 1.5 | Antagonist | [6] |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | 5-HT₁A | 0.5 - 1.0 | Antagonist | [6] |
| Sertindole Analogues | 5-HT₂A | High Affinity | Antagonist | [7] |
| Sertindole Analogues | D₂ | High Affinity | Antagonist | [7] |
Signaling Pathways and Molecular Interactions
The interaction of amino-substituted benzopyranones with their molecular targets initiates a cascade of intracellular events. The following diagrams illustrate these signaling pathways.
As antagonists, these compounds block the canonical signaling pathways of the 5-HT₁A, 5-HT₂A, and D₂ receptors. For the 5-HT₁A and D₂ receptors, which couple to Gαi/o proteins, this leads to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[8] In contrast, for the 5-HT₂A receptor, which couples to Gαq/11, antagonism prevents the activation of phospholipase C, thereby inhibiting the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequent intracellular calcium release and protein kinase C activation.[9]
Amino-substituted benzopyranones inhibit acetylcholinesterase, often in a mixed-type manner, preventing the breakdown of the neurotransmitter acetylcholine.[1] Their inhibition of monoamine oxidase is typically reversible, which is advantageous in drug design as it reduces the risk of hypertensive crises associated with irreversible MAO inhibitors.[3] The interaction with the FAD cofactor is a key aspect of the inhibition of MAO enzymes.
Experimental Protocols
The characterization of the pharmacological activity of amino-substituted benzopyranones relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for GPCR Affinity
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors), and varying concentrations of the amino-substituted benzopyranone test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[4]
Ellman's Method for Acetylcholinesterase Inhibition Assay
This colorimetric assay measures the activity of AChE and the inhibitory potential of compounds.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a solution of the substrate acetylthiocholine iodide (ATCI), and solutions of the amino-substituted benzopyranone test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include control wells with no inhibitor.
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.
-
Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
The biological activity of amino-substituted benzopyranones is highly dependent on their chemical structure. Key structural features that influence their mechanism of action include:
-
Position and Nature of the Amino Substituent: The location and type of the amino group on the benzopyranone core are critical for receptor and enzyme interactions.
-
Substitution on the Benzene Ring: The presence of various substituents on the benzene ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity.
-
Linker Length and Composition: For compounds with an aminoalkyl side chain, the length and flexibility of the linker play a significant role in optimizing interactions with the target binding site.
Conclusion
Amino-substituted benzopyranones represent a promising class of compounds with a rich and diverse pharmacology. Their ability to modulate multiple targets, including GPCRs and key enzymes, opens up numerous avenues for drug discovery and development, particularly in the areas of CNS disorders, neurodegenerative diseases, and inflammatory conditions. A thorough understanding of their mechanisms of action, supported by quantitative data and detailed experimental validation, is essential for harnessing their full therapeutic potential. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complex pharmacology of these versatile molecules. Further research focusing on optimizing the selectivity and pharmacokinetic properties of amino-substituted benzopyranones will be crucial in translating their promising in vitro activities into clinically effective therapies.
References
- 1. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102333779B - Benzopyran and benzoxex PI3K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 6. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCRs in Intracellular Compartments: New Targets for Drug Discovery [mdpi.com]
- 9. researchgate.net [researchgate.net]
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, combining a chromanone core with a reactive primary amine, make it a valuable and versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and potential therapeutic applications of derivatives synthesized from this core scaffold.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized as follows:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 103440-75-1 |
| MDL Number | MFCD11111759 |
General solubility characteristics of related 2-amino-4H-pyrans suggest that they are often soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols, acetone, acetonitrile, and chloroform. They typically exhibit poor solubility in nonpolar solvents like hexane and in water.
Synthesis of the Core Structure
Detailed experimental protocols for the synthesis of this compound are not widely published. However, general synthetic strategies for related aminobenzopyranones often involve multi-step sequences starting from substituted phenols. A plausible synthetic route could involve the protection of the amino group of a 7-aminophenol derivative, followed by reactions to construct the dihydropyranone ring, and subsequent deprotection.
Utility as a Synthetic Building Block
The true value of this compound lies in its potential for a variety of chemical transformations, primarily centered around the reactivity of the aromatic amine. These reactions allow for the introduction of diverse functionalities, leading to the generation of large libraries of compounds for drug discovery screening.
Acylation Reactions
The primary amino group is readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is fundamental for introducing amide linkages, which are prevalent in many drug molecules.
Experimental Protocol: General Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.
Figure 1: General workflow for the acylation of this compound.
Alkylation Reactions
The amino group can also undergo alkylation to form secondary or tertiary amines. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides.
Experimental Protocol: General Reductive Amination
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) (1.5-2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
Figure 2: Reductive amination of the core compound.
Diazotization and Sandmeyer-Type Reactions
A key transformation for aromatic amines is diazotization, which converts the amino group into a diazonium salt. This intermediate is an excellent leaving group and can be subsequently replaced by a wide range of nucleophiles in Sandmeyer or related reactions. This opens up synthetic routes to introduce functionalities that are not easily accessible through other methods.[1][2]
Experimental Protocol: General Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
-
Sandmeyer Reaction (Example: Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Observe for the evolution of nitrogen gas.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting 7-chloro-2,3-dihydro-4H-1-benzopyran-4-one by chromatography or recrystallization.
-
Figure 3: Diazotization and subsequent Sandmeyer reaction.
Potential Pharmacological Significance of Derivatives
While specific biological activity data for derivatives of this compound are not extensively reported, the broader class of benzopyran and pyran derivatives is known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, and antipyretic properties.[3] Derivatives of related pyran structures have shown potential in targeting conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase.[4]
Furthermore, the pyranopyrimidine scaffold, which can be synthesized from amino-pyran precursors, has been investigated for its role as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy. The general synthetic approach often involves the reaction of an amino-pyran derivative with reagents that form the fused pyrimidine ring.
The introduction of different substituents through the reactions described above can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, acylation and alkylation can alter lipophilicity and hydrogen bonding capacity, influencing cell permeability and target binding. The diverse functionalities that can be introduced via Sandmeyer reactions allow for the exploration of a vast chemical space in the search for novel therapeutic agents.
Conclusion
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its reactive amino group provides a versatile handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries. While specific biological data for its direct derivatives are scarce, the known pharmacological activities of the broader benzopyran and pyran classes suggest significant potential for the discovery of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted to fully unlock its potential in drug discovery and development.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-o ne. 1st communication: antiinflammatory, analgesic and other related properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 7-Aminochroman-4-ones: A Synthetic and Pharmacological Overview
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Among its many derivatives, 7-aminochroman-4-ones have garnered interest for their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and potential biological significance of 7-aminochroman-4-ones, drawing upon established synthetic methodologies and the known activities of related compounds.
A History Rooted in Synthetic Exploration
Synthetic Pathways to 7-Aminochroman-4-one
The synthesis of 7-aminochroman-4-one can be achieved through a multi-step sequence starting from common laboratory reagents. A plausible and efficient route involves the initial construction of the 7-hydroxychroman-4-one core, followed by nitration and subsequent reduction.
Part 1: Synthesis of 7-Hydroxychroman-4-one
The initial step involves the synthesis of 7-hydroxychroman-4-one from resorcinol and a suitable three-carbon synthon, such as 3-bromopropionic acid or 3-chloropropionic acid, via a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]
Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one
-
Acylation: To a round-bottom flask is added resorcinol (1.0 eq) and 3-bromopropionic acid (1.05 eq). The mixture is heated to 80°C, and trifluoromethanesulfonic acid (3.0 eq) is added dropwise with stirring. The reaction is maintained at this temperature for 1 hour.[1]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with chloroform and extracted with distilled water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
Cyclization: The crude acylation product is dissolved in a 2 M aqueous solution of sodium hydroxide and stirred at room temperature to facilitate intramolecular cyclization.[1]
-
Purification: The resulting 7-hydroxychroman-4-one can be purified by column chromatography on silica gel.
Part 2: Synthesis of 7-Nitrochroman-4-one
The hydroxyl group at the 7-position can be converted to an amino group via a two-step process of nitration followed by reduction. The nitration of the aromatic ring is a key step.
Experimental Protocol: Nitration of 7-Hydroxychroman-4-one
Note: This protocol is adapted from the nitration of the structurally similar 7-hydroxy-4-methylcoumarin.[4]
-
Dissolution: 7-Hydroxychroman-4-one (1.0 eq) is dissolved in concentrated sulfuric acid at 0-5°C in an ice bath.
-
Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10°C.
-
Reaction Quench: The reaction mixture is stirred at room temperature for 1 hour and then poured onto crushed ice.
-
Isolation: The precipitated 7-nitrochroman-4-one is collected by filtration, washed with cold water, and dried.
Part 3: Synthesis of 7-Aminochroman-4-one
The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation.
Experimental Protocol: Reduction of 7-Nitrochroman-4-one
Note: This protocol is adapted from the reduction of 6-nitrothiochroman-4-one.[5]
-
Reaction Setup: To a solution of 7-nitrochroman-4-one (1.0 eq) in a mixture of ethanol and water (3:1) is added iron powder (9.0 eq) and ammonium chloride (2.3 eq).
-
Reduction: The reaction mixture is heated at 70°C for 1 hour.
-
Work-up: The reaction mixture is filtered while hot, and the filtrate is concentrated under reduced pressure. The residue is then purified to yield 7-aminochroman-4-one.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a member of the aminoflavonoid and chromanone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, extensive research on its structural analogs provides compelling evidence for a range of potential therapeutic applications. This technical guide consolidates the current understanding of the probable therapeutic targets of this compound by examining the biological activities of closely related chromanone derivatives. The potential therapeutic areas include oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of these potential applications, supported by quantitative data from related compounds, detailed experimental methodologies, and visualizations of key signaling pathways.
Introduction to this compound
This compound belongs to the chromanone family, which are bicyclic compounds featuring a benzene ring fused to a dihydropyranone ring. The presence of an amino group at the 7-position is a key structural feature that is anticipated to modulate the molecule's physicochemical properties and biological activity. The broader class of chromanones and aminoflavonoids are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The therapeutic potential of these compounds is largely attributed to their ability to interact with various biological targets, including enzymes and signaling proteins.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar chromanone derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.
Anticancer Activity
Chromanone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation and induce apoptosis.
-
Induction of Apoptosis: Many chromanone derivatives exert their anticancer effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspases.[1]
-
Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby preventing cancer cell division and proliferation.[2][3]
-
Modulation of Carcinogen Metabolizing Enzymes: Some chromone derivatives can modulate the activity of enzymes involved in the metabolism of carcinogens, such as cytochrome P-450 1A (CYP1A) and glutathione S-transferases (GST), suggesting a role in cancer chemoprevention.[4]
-
Induction of Oxidative Stress: Certain flavanone and chromanone derivatives exhibit pro-oxidant activity in cancer cells, leading to an increase in reactive oxygen species (ROS), DNA damage, and subsequent cell death.[2][3][5]
The following diagram illustrates a generalized pathway for apoptosis induction by chromanone derivatives in cancer cells, involving the modulation of Bcl-2 family proteins and caspase activation.
Antimicrobial Activity
Derivatives of 7-hydroxychroman-4-one have shown promising activity against a range of pathogenic microbes. The amino group at the 7-position is expected to influence this activity.
-
Disruption of Bacterial Cell Membrane: A proposed mechanism for the antibacterial action of some chromanones involves the dissipation of the bacterial membrane potential, which in turn inhibits essential macromolecular biosynthesis.
-
Inhibition of DNA Topoisomerase IV: Certain derivatives have been found to inhibit bacterial DNA topoisomerase IV, an enzyme crucial for DNA replication, suggesting a specific intracellular target.[6][7]
-
Inhibition of Fungal Enzymes: In fungi, potential targets include enzymes vital for survival and virulence, such as cysteine synthase, HOG1 kinase, and fructose-1,6-bisphosphate aldolase (FBA1).[8]
Neuroprotective Activity
The chromanone scaffold is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Cholinesterase Inhibition: Amino-substituted chromenone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
-
Sirtuin 2 (SIRT2) Inhibition: SIRT2 is an enzyme implicated in the pathology of neurodegenerative disorders. Inhibition of SIRT2 has shown protective effects in models of Parkinson's and Alzheimer's disease, suggesting it as a potential target for chromanone-based therapies.[5][8][9][10][11]
-
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition: RIPK1 is a key regulator of inflammation and necroptosis, a form of programmed cell death. Elevated levels of RIPK1 are associated with neuroinflammation. Inhibition of RIPK1 is a potential therapeutic strategy for neurodegenerative diseases.[12][13][14][15][16]
The following diagram depicts the signaling cascade of RIPK1-mediated necroptosis, a potential target for chromanone derivatives in neuroinflammatory conditions.
Quantitative Data Summary
The following tables summarize the biological activities of various chromanone derivatives, providing an indication of the potential potency of this compound.
Table 1: Anticancer Activity of Chromanone Derivatives
| Compound/Modification | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-Benzylideneflavanones/3-benzylidenechroman-4-ones | Colon Cancer Cell Lines | Antiproliferative | 10 - 30 | [3] |
| Chromone Derivative (from Penicillium citrinum) | HT-29 (Colon Carcinoma) | Cytotoxicity | 21.17 ± 4.89 | [1] |
| Chromone Derivative (from Penicillium citrinum) | A549 (Non-small Lung Cancer) | Cytotoxicity | 31.43 ± 3.01 | [1] |
Table 2: Antimicrobial Activity of 7-Hydroxychroman-4-one Derivatives
| Compound/Modification | Target Microorganism | MIC (µg/mL) | Reference |
| 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone | Staphylococcus aureus (MRSA) | 3.13 | [17] |
| 2-n-heptyl-7-hydroxy-4-chromanol | Staphylococcus aureus (MRSA) | 12.5-25 | [18] |
| 7-hydroxy-4-chromanone with 2-hydrophobic substituent | Gram-positive bacteria | 3.13 - 12.5 | [17] |
| 7-hydroxychroman-4-one | Candida albicans | 128 | [19] |
| 7-hydroxychroman-4-one | Staphylococcus epidermidis | 256 | [19] |
Table 3: Cholinesterase Inhibitory Activity of Flavonoids and Related Compounds
| Compound Class/Extract | Enzyme | IC50 (µg/mL) | Reference |
| Helicteres isora chloroform fraction | Acetylcholinesterase (AChE) | 54.29 ± 1.17 | [20] |
| Helicteres isora chloroform fraction | Butyrylcholinesterase (BChE) | 105.66 ± 2.91 | [20] |
| Kokusaginine | Acetylcholinesterase (AChE) | 70.24 | [21] |
| Kokusaginine | Butyrylcholinesterase (BChE) | 41.46 | [21] |
| Norditerpenoid | Cholinesterase | 207.73 ± 0.3 | [22] |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[23][24][25]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or derivative) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28][29][30]
Materials:
-
96-well U-bottom microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (or derivative) stock solution
-
Sterile saline or broth
-
0.5 McFarland standard
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a microplate reader.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory effect of test compounds.[31][32][33][34]
Materials:
-
96-well microtiter plate
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine (ATCh) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
This compound (or derivative) stock solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 10-30 minutes).
-
Data Analysis: The rate of the increase in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet abundant in the literature, the extensive research on the broader class of chromanone derivatives provides a strong foundation for inferring its potential biological activities. The available data strongly suggest that this compound may possess anticancer, antimicrobial, and neuroprotective properties. The key to unlocking its therapeutic potential lies in systematic screening against the targets identified in this guide, including key enzymes in cancer and neurodegenerative pathways, and microbial viability assays. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to further investigate and validate the therapeutic promise of this and related aminoflavonoid compounds. Future studies should focus on elucidating the specific molecular interactions and signaling pathways modulated by the 7-amino substitution to advance the development of novel therapeutics based on the chromanone scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of carcinogen metabolizing enzymes by chromanone A; a new chromone derivative from algicolous marine fungus Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Sirtuins and Neurodegeneration [jneurology.com]
- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 10. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]
- 14. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 16. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. atcc.org [atcc.org]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 27. protocols.io [protocols.io]
- 28. benchchem.com [benchchem.com]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 30. youtube.com [youtube.com]
- 31. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 33. benchchem.com [benchchem.com]
- 34. bosterbio.com [bosterbio.com]
The Structure-Activity Relationship of 7-Amino-1-Benzopyran-4-Ones: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. The introduction of an amino group at the 7-position has been shown to be a critical determinant of cytotoxic activity against various cancer cell lines. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-amino-1-benzopyran-4-one derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the rational design of novel therapeutic agents.
Core Scaffold and Key Derivatives
The fundamental structure is the 7-amino-1-benzopyran-4-one, also known as 7-aminoflavone when a phenyl group is present at the 2-position. The therapeutic potential of this core can be significantly modulated by substitutions on the amino group at C7, as well as on the phenyl ring (B-ring) of the flavone structure. A notable class of derivatives are the N-substituted sulphonamides, which have demonstrated potent anticancer activity.
Structure-Activity Relationship Insights
The cytotoxic effects of 7-amino-1-benzopyran-4-one derivatives are highly dependent on the nature and position of various substituents. The following sections summarize the key SAR findings based on available data.
Sulphonamide Analogues of 7-Aminoflavones
A significant advancement in the exploration of 7-aminoflavones as anticancer agents has been the synthesis and evaluation of their sulphonamide derivatives. A study by Shelke et al. (2020) provides crucial insights into the SAR of this class of compounds. Their research focused on the synthesis of a series of new sulphonamide analogues of 6- and 7-aminoflavones and their evaluation as antiproliferative agents against several human cancer cell lines.
The general observation is that the introduction of a sulphonamide moiety at the 7-amino position can significantly enhance cytotoxic activity. The nature of the substituent on the sulphonyl group plays a pivotal role in determining the potency.
| Compound ID | R Group on Sulphonamide | Cancer Cell Line | IC50 (µM)[1] |
| 5x | 4-methoxy-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 0.98[1] |
| Adriamycin (Doxorubicin) | (Standard Drug) | HepG-2 | 0.94[1] |
| 5p | N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | >100 |
| 5q | 4-methyl-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 89.26 |
| 5t | 4-chloro-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 2.49 |
| 5v | 4-fluoro-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 1.12 |
| 5w | 3,4-dimethoxy-N-(2-phenyl-4-oxo-4H-chromen-7-yl)benzenesulfonamide | HepG-2 | 1.04 |
Table 1: Anticancer activity of selected 7-aminoflavone sulphonamide analogues against the HepG-2 human hepatocellular carcinoma cell line.[1]
From the data, it is evident that electron-donating and halogen substituents on the phenyl ring of the benzenesulphonamide moiety enhance the anticancer activity. Compound 5x , with a 4-methoxy group, exhibited the most potent activity, comparable to the standard anticancer drug Adriamycin.[1] This suggests that electronic and steric factors of the substituent on the sulphonamide group are critical for the interaction with the biological target.
Mechanisms of Action
Several mechanisms have been proposed for the anticancer activity of 7-amino-1-benzopyran-4-one derivatives, primarily revolving around the induction of apoptosis through various signaling pathways.
Topoisomerase II Inhibition
The potent cytotoxic activity of the sulphonamide analogues of 7-aminoflavones has been linked to the inhibition of topoisomerase II.[1] This enzyme plays a crucial role in DNA replication and transcription by managing DNA tangles and supercoils. Its inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells. Molecular docking studies have supported this hypothesis, indicating that these compounds can fit into the active pocket of the topoisomerase II-DNA-etoposide complex, stabilized by hydrogen bonds and hydrophobic interactions.[1]
Figure 1: Proposed mechanism of action via Topoisomerase II inhibition.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Some aminoflavone derivatives have been shown to induce apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS).[2] An increase in intracellular ROS can lead to oxidative DNA damage and the activation of caspase cascades, ultimately resulting in programmed cell death. This process often involves the activation of caspase-3, -8, and -9, and the cleavage of poly [ADP-ribose] polymerase (PARP).[2]
Figure 2: ROS-mediated apoptotic pathway induced by aminoflavones.
Aryl Hydrocarbon Receptor (AhR) Pathway
The antiproliferative activity of certain aminoflavones is dependent on their activation by cytochrome P450 1A1 (CYP1A1).[3] This activation is often mediated by the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding of the aminoflavone ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, including CYP1A1. The resulting increase in CYP1A1 expression leads to the metabolic activation of the aminoflavone into cytotoxic metabolites, which can then induce apoptosis.[3][4]
References
- 1. Synthesis and evaluation of novel sulfonamide analogues of 6/7-aminoflavones as anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoflavone induces oxidative DNA damage and reactive oxidative species-mediated apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Spectroscopic Profile of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, the following sections present a compilation of representative spectroscopic data based on closely related analogs and established principles of spectroscopic analysis. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and illustrates the logical workflow of spectroscopic structure elucidation.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, including the aromatic ring, the dihydro-pyranone ring, the amino group, and the carbonyl group, each give rise to characteristic signals in different spectroscopic techniques. The interplay of these techniques provides a complete picture of the molecular architecture.
Caption: Logical workflow for spectroscopic structure elucidation.
Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy Data (Representative)
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 1H | H-5 |
| ~6.30 | dd | 1H | H-6 |
| ~6.10 | d | 1H | H-8 |
| ~4.40 | t | 2H | H-2 |
| ~2.70 | t | 2H | H-3 |
| ~4.00 | br s | 2H | -NH₂ |
¹³C NMR Spectroscopy Data (Representative)
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C-4 (C=O) |
| ~163 | C-7 |
| ~155 | C-8a |
| ~129 | C-5 |
| ~115 | C-4a |
| ~110 | C-6 |
| ~101 | C-8 |
| ~67 | C-2 |
| ~37 | C-3 |
Infrared (IR) Spectroscopy Data (Representative)
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Ketone) |
| 1620 - 1580 | Medium-Strong | N-H Bend (Amino group) |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | C-O Stretch (Ether) |
| 1200 - 1100 | Medium | C-N Stretch |
Mass Spectrometry (MS) Data (Representative)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ (Molecular Ion) |
| 149 | ~60 | [M - CO]⁺ |
| 121 | ~40 | [M - CO - CH₂CH₂]⁺ |
| 93 | ~30 | [C₆H₅NH₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the observed frequencies with standard IR correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for compounds with basic sites like an amino group.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to obtain a stable and strong signal.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI).
-
Determine the molecular weight from the molecular ion peak.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation can be induced in the source (in-source CID) or in a collision cell (tandem MS or MS/MS).
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4H-chromene derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] Their synthetic accessibility through one-pot multicomponent reactions (MCRs) makes them attractive targets for the rapid generation of diverse chemical libraries. This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of these valuable compounds, focusing on green and sustainable methodologies.
The one-pot, three-component synthesis of 2-amino-4H-chromenes typically involves the reaction of an aldehyde, an active methylene compound (commonly malononitrile), and a phenolic component (such as resorcinol, naphthols, or dimedone).[4][5][6] This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, reduced waste generation, lower energy consumption, and often higher overall yields.[7] The choice of catalyst is crucial for the efficiency and selectivity of the reaction, with a variety of catalysts being employed, ranging from reusable organocatalysts to efficient nanocatalysts.[6][7][8]
Plausible Reaction Mechanism
The generally accepted mechanism for the one-pot synthesis of 2-amino-4H-chromenes proceeds through a cascade of reactions. Initially, a Knoevenagel condensation occurs between the aldehyde and malononitrile, catalyzed by a base, to form a vinylidene malononitrile intermediate. This is followed by a Michael addition of the phenolic reactant to the electron-deficient double bond of the intermediate. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final 2-amino-4H-chromene product.[4][5]
Experimental Protocols
This section details three distinct and efficient protocols for the one-pot synthesis of 2-amino-4H-chromene derivatives, utilizing different catalytic systems.
Protocol 1: Melamine as a Recyclable Organocatalyst under Solvent-Free Conditions
This protocol highlights the use of melamine, a readily available and inexpensive organocatalyst, for the synthesis of 2-amino-4H-chromenes under solvent-free conditions, which aligns with the principles of green chemistry.[6]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Activated Phenol (e.g., α- or β-naphthol, resorcinol) (1 mmol)
-
Melamine (50 mg)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), activated phenol (1 mmol), and melamine (50 mg).
-
Heat the reaction mixture at 120 °C under solvent-free conditions for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, add 10 mL of water to the reaction mixture and stir for 5 minutes.
-
The crude product, being insoluble in water, can be isolated by simple filtration.
-
Wash the crude product with water and recrystallize from ethanol to obtain the pure product.
-
The aqueous filtrate containing the melamine catalyst can be evaporated to recover the catalyst for future use.[6]
Protocol 2: L-Proline as a Reusable Biocatalyst in a Green Solvent
This method employs L-proline, an environmentally benign and recyclable amino acid, as a catalyst in an ethanol-water mixture, offering a sustainable approach to the synthesis.[7][9]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (1 mmol)
-
L-Proline (0.03 g)
-
Ethanol:Water (1:1, 10 mL)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a 10 mL solution of EtOH:H2O (1:1), add the aldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and L-proline (0.03 g).
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the ethanol by evaporation.
-
Add ethyl acetate and water to the residue and perform an extraction.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization from ethanol and water.
-
The aqueous layer containing the L-proline catalyst can be washed with dichloromethane (2 x 10 mL) and reused for subsequent reactions.[7]
Protocol 3: Cetyltrimethylammonium Bromide (CTAB) in Micellar Media
This protocol utilizes CTAB, a surfactant, to create a micellar reaction medium in water, which can enhance reaction rates and facilitate product isolation.[5]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (1 mmol)
-
Cetyltrimethylammonium Bromide (CTAB) (20 mol%)
-
Water
Procedure:
-
In a reaction vessel, dissolve CTAB (20 mol%) in water.
-
Add the aldehyde (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol) to the aqueous micellar solution.
-
Heat the reaction mixture at 50 °C. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the precipitated product and wash it with cold water (2 x 3 mL).
-
Recrystallize the product from ethanol to obtain the pure 2-amino-4H-chromene derivative.[5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative 2-amino-4H-chromene derivatives using the protocols described above, allowing for a clear comparison of their efficiencies.
| Protocol | Catalyst | Aldehyde | Phenolic Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Melamine | Benzaldehyde | β-Naphthol | Solvent-free | 120 | 0.5 | 95 | [6] |
| 1 | Melamine | 4-Chlorobenzaldehyde | β-Naphthol | Solvent-free | 120 | 0.5 | 96 | [6] |
| 1 | Melamine | 4-Nitrobenzaldehyde | β-Naphthol | Solvent-free | 120 | 0.4 | 98 | [6] |
| 2 | L-Proline | Benzaldehyde | Resorcinol | EtOH:H₂O | 60 | 1.5 | 94 | [7] |
| 2 | L-Proline | 4-Chlorobenzaldehyde | Resorcinol | EtOH:H₂O | 60 | 1 | 96 | [7] |
| 2 | L-Proline | 4-Methoxybenzaldehyde | Resorcinol | EtOH:H₂O | 60 | 2 | 90 | [7] |
| 3 | CTAB | Benzaldehyde | Resorcinol | Water | 50 | 3 | 89 | [5] |
| 3 | CTAB | 4-Chlorobenzaldehyde | Resorcinol | Water | 50 | 2.5 | 92 | [5] |
| 3 | CTAB | 4-Methylbenzaldehyde | Resorcinol | Water | 50 | 3.5 | 88 | [5] |
Visualizations
The following diagrams illustrate the key aspects of the one-pot synthesis of 2-amino-4H-chromene derivatives.
References
- 1. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. echemcom.com [echemcom.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
Synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence starting from commercially available resorcinol: (1) Friedel-Crafts acylation and intramolecular cyclization to form 7-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one, (2) regioselective nitration of the hydroxylated chromanone, and (3) subsequent reduction of the nitro group to the target primary amine.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
This procedure follows a one-pot Friedel-Crafts acylation of resorcinol with 3-bromopropionic acid, followed by an in-situ intramolecular cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Resorcinol | 110.11 | 4.15 g | 37.67 |
| 3-Bromopropionic acid | 152.97 | 5.82 g | 38.05 |
| Trifluoromethanesulfonic acid | 150.08 | 10 mL | 113 |
| Chloroform | - | 200 mL | - |
| Sodium Hydroxide (2 M aq.) | 40.00 | 80 mL | 160 |
| Sulfuric Acid (6 M aq.) | 98.08 | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add resorcinol (4.15 g, 37.67 mmol), 3-bromopropionic acid (5.82 g, 38.05 mmol), and trifluoromethanesulfonic acid (10 mL, 113 mmol).
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Cool the mixture to room temperature and add 100 mL of chloroform.
-
Transfer the mixture to a separatory funnel and extract with 100 mL of distilled water.
-
Collect the organic phase and extract the aqueous phase with an additional 100 mL of chloroform.
-
Combine the organic phases, wash with 100 mL of water, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic phase under reduced pressure to obtain the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
-
Cool an 80 mL solution of 2 M sodium hydroxide to 5 °C in an ice bath.
-
Add the crude intermediate to the cooled NaOH solution and stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 5 °C and acidify to pH 2 with 6 M sulfuric acid, which will result in the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 7-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one.[1][2]
Step 2: Nitration of 7-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one
This procedure involves the nitration of the phenolic ring of the chromanone. Note that this reaction may produce a mixture of 6-nitro and 8-nitro isomers, which may require separation by column chromatography.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | 164.16 | 1.64 g | 10 |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| Concentrated Nitric Acid | 63.01 | 1 mL | ~16 |
| Ice | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Saturated Sodium Bicarbonate solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve 7-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one (1.64 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1 mL) and concentrated sulfuric acid (2 mL) dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of 7-hydroxy-6-nitro- and 7-hydroxy-8-nitro-2,3-dihydro-4H-1-benzopyran-4-one, can be purified and the isomers separated by column chromatography on silica gel.[3]
Step 3: Reduction of 7-Hydroxy-nitro-2,3-dihydro-4H-1-benzopyran-4-one to this compound
This procedure describes the reduction of the nitro group to a primary amine using tin(II) chloride. This method is known for its high chemoselectivity, leaving the ketone functionality intact.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Hydroxy-nitro-2,3-dihydro-4H-1-benzopyran-4-one | 209.15 | 2.09 g | 10 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50 |
| Ethanol | - | 100 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Saturated Sodium Bicarbonate solution | - | As needed | - |
| 1 M Sodium Hydroxide solution | - | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve the nitro-substituted 7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one (2.09 g, 10 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate (100 mL) and saturated sodium bicarbonate solution to the residue.
-
Adjust the pH to approximately 8 with 1 M sodium hydroxide solution to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Application Note: High-Purity Isolation of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one via Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and efficient method for the purification of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one from a crude reaction mixture using automated flash column chromatography. The protocol described herein utilizes a normal-phase silica gel stationary phase with a gradient elution of ethyl acetate in hexane, modified with triethylamine to ensure high purity and yield by mitigating peak tailing commonly associated with the purification of amines. This method is suitable for researchers in medicinal chemistry and drug development requiring a scalable and reproducible purification strategy for this and structurally related aromatic amines.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of various pharmaceutical agents. Its purity is critical for subsequent synthetic transformations and for ensuring the quality of final active pharmaceutical ingredients. Due to the basic nature of the primary amine, chromatographic purification on standard silica gel can be challenging, often resulting in significant peak tailing and poor separation.[1] This protocol addresses this issue by incorporating a small percentage of triethylamine into the mobile phase, which acts as a competing base to passivate the acidic silanol groups on the silica surface, leading to improved peak shape and resolution.[1]
Experimental Protocol
Materials and Equipment
-
Crude Sample: this compound (from synthesis)
-
Solvents:
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA, ≥99%)
-
Dichloromethane (DCM, HPLC grade)
-
-
Stationary Phase: Silica gel (100-200 mesh) pre-packed column
-
Instrumentation: Automated flash chromatography system with a UV-Vis detector
-
Analytical: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm)
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method is preferred to minimize band broadening.
Thin-Layer Chromatography (TLC) Method Development
Prior to flash chromatography, it is recommended to determine the optimal mobile phase composition using TLC.
-
Prepare a developing solvent mixture of Hexane:Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA). A good starting ratio is 70:30 (v/v).
-
Spot the crude sample onto a TLC plate and develop it in the prepared solvent.
-
Visualize the plate under a UV lamp at 254 nm.
-
Adjust the Hexane:EtOAc ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
Flash Chromatography Protocol
-
Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase composition (e.g., 95:5 Hexane:EtOAc with 1% TEA) for at least 5 column volumes.
-
Sample Loading: Load the prepared dry sample onto the column.
-
Elution Gradient: Program the flash chromatography system to run a linear gradient from the initial mobile phase composition to a higher concentration of ethyl acetate (e.g., 50:50 Hexane:EtOAc with 1% TEA) over a specified number of column volumes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) where the compound has strong absorbance.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions by TLC to confirm the purity of the isolated compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes the typical quantitative data obtained from the purification of 1.0 g of crude this compound using the described protocol.
| Parameter | Value |
| Chromatography System | Automated Flash Chromatography System |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Column Size | 40 g |
| Mobile Phase A | Hexane + 1% Triethylamine |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine |
| Gradient | 5% to 50% B over 20 column volumes |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Crude Sample Loaded | 1.0 g |
| Purified Product Yield | 0.85 g |
| Purity (by HPLC) | >98% |
| Recovery | 85% |
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The described flash chromatography protocol provides an effective and reproducible method for the purification of this compound. The addition of triethylamine to the mobile phase is crucial for obtaining sharp peaks and achieving high purity. This methodology can be readily adopted in research and development laboratories for the purification of this and other basic aromatic compounds. The use of an automated system allows for efficient and high-throughput purification, which is essential in a drug discovery setting.
References
Application Notes and Protocols for the Derivatization of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one (7-amino-4-chromanone) and the subsequent biological evaluation of its derivatives. The chromanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document outlines detailed protocols for synthesis and key biological assays, presents quantitative data for representative derivatives, and illustrates relevant signaling pathways.
I. Introduction
This compound serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds. The amino group at the 7-position offers a reactive handle for various chemical modifications, allowing for the introduction of a wide array of functional groups and pharmacophores. These modifications can significantly influence the compound's physicochemical properties and biological activity, making it a valuable tool in drug discovery and development.
II. Derivatization Strategies
The primary point of derivatization for this compound is the amino group at the 7-position. Common derivatization strategies include:
-
Schiff Base Formation: Condensation of the amino group with various substituted aldehydes to form imines (Schiff bases).
-
Amide Formation: Acylation of the amino group with acyl chlorides or carboxylic acids.
-
Sulfonamide Formation: Reaction of the amino group with sulfonyl chlorides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
III. Experimental Protocols
A. General Synthesis of 7-(Benzylideneamino)-2,3-dihydro-4H-1-benzopyran-4-one Derivatives (Schiff Bases)
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Cooling bath (ice-water)
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the substituted benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 7-(benzylideneamino)-2,3-dihydro-4H-1-benzopyran-4-one derivative.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
B. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol outlines a common in vitro assay to evaluate the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 7-amino-4-chromanone derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A set of untreated cells should be included as a negative control.
-
Nitrite Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control ] x 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of NO production, is calculated by plotting the percentage of inhibition against the compound concentrations.
IV. Data Presentation
The biological activities of representative derivatized 7-amino-4-chromanones are summarized in the tables below.
Table 1: Anti-inflammatory Activity of 7-Amino-4-Chromanone Derivatives
| Compound ID | Derivative Structure | Assay | IC₅₀ (µM) | Reference |
| 4e | Chromanone-based derivative | NO Release Inhibition | Potent | [1] |
| 5-9 | Chromone-amide derivative | NO Inhibition | 5.33 ± 0.57 | [6] |
Table 2: Antimicrobial Activity of Chromanone Derivatives
| Compound ID | Derivative Structure | Organism | MIC (µg/mL) | Reference |
| 1 | 7-Hydroxychroman-4-one | Candida albicans | 64 - 1024 | [3] |
| 2 | Chroman-4-one derivative | Candida species | Potent | [3] |
| 21 | Homoisoflavonoid derivative | Candida species | Potent | [3] |
Table 3: Enzyme Inhibitory Activity of Chromanone Derivatives
| Compound ID | Derivative Structure | Enzyme | IC₅₀ (µM) | Reference |
| 4k | Amino-7,8-dihydro-4H-chromenone derivative | Butyrylcholinesterase (BChE) | 0.65 ± 0.13 | [7] |
| 12 | 3-Benzylidene-4-chromanone derivative | α-Glucosidase | 15 | [8] |
| 1m | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [9] |
| S2 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | PARP-1 | 4.06 ± 0.18 nM | [10] |
| S7 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | PARP-1 | 3.61 ± 0.15 nM | [10] |
V. Visualization of Signaling Pathways and Workflows
A. Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and anti-inflammatory evaluation of 7-amino-4-chromanone derivatives.
B. TLR4-Mediated NF-κB Signaling Pathway in Microglia
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
Application Notes: 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one scaffold, a derivative of the chromanone core, presents a promising starting point for the development of novel kinase inhibitors. The benzopyranone core is a recognized pharmacophore in kinase inhibitor design, notably forming the basis of the well-characterized PI3K inhibitor LY294002. The addition of an amino group at the 7-position offers a key site for chemical modification, enabling the generation of diverse compound libraries for screening against various kinase targets. This document provides detailed application notes and protocols for utilizing derivatives of this compound in kinase inhibitor screening, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Target Kinase Family: PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade in many cellular processes. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Inhibitors targeting key kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant interest in oncology drug discovery. Derivatives of the this compound scaffold can be rationally designed to target the ATP-binding pocket of these kinases.
Data Presentation: In Vitro Kinase Inhibition
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives screened against key kinases in the PI3K/Akt/mTOR pathway.
Table 1: IC50 Values of this compound Derivatives against PI3K Isoforms
| Compound ID | R-Group Modification | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| ABC-001 | -H | >10000 | >10000 | >10000 | >10000 |
| ABC-002 | -CH₃ | 850 | 1200 | 950 | 1500 |
| ABC-003 | -Phenyl | 150 | 350 | 200 | 450 |
| ABC-004 | -4-Fluorophenyl | 75 | 250 | 120 | 300 |
| ABC-005 | -4-Morpholinophenyl | 25 | 150 | 80 | 200 |
Table 2: Kinase Selectivity Profile of Lead Compound ABC-005
| Kinase Target | IC50 (nM) |
| PI3Kα | 25 |
| PI3Kβ | 150 |
| PI3Kδ | 80 |
| PI3Kγ | 200 |
| mTOR | 550 |
| Akt1 | >5000 |
| PKCα | >10000 |
| CDK2 | >10000 |
Experimental Protocols
General Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors.
Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a test compound against PI3Kα using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3Kα substrate (e.g., PIP2)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include wells with DMSO only for positive (100% kinase activity) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, PI3Kα enzyme, and PIP2 substrate.
-
Add the master mix to each well of the assay plate containing the compounds.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cellular Assay for PI3K Pathway Inhibition (Western Blot)
This protocol assesses the ability of a test compound to inhibit the phosphorylation of Akt, a downstream target of PI3K, in a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed the cancer cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for phospho-Akt, total Akt, and the loading control (GAPDH). A decrease in the ratio of phospho-Akt to total Akt with increasing compound concentration indicates inhibition of the PI3K pathway.
Conclusion
The this compound scaffold serves as a versatile starting point for the development of novel kinase inhibitors. The protocols and data presented here provide a framework for the screening and characterization of derivatives based on this scaffold, particularly for targeting the PI3K/Akt/mTOR pathway. Further optimization of hit compounds through medicinal chemistry efforts can lead to the discovery of potent and selective kinase inhibitors with therapeutic potential.
Application Notes and Protocols for Antimicrobial Testing of Novel Benzopyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of novel benzopyran derivatives. The protocols outlined below are based on established methodologies and are designed to determine the efficacy of these novel compounds against a panel of clinically relevant microorganisms.
Introduction
Benzopyran derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents. This document details standardized protocols for the initial screening and evaluation of the antimicrobial potential of novel benzopyran derivatives. The primary objectives are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds.
Data Presentation
Effective data management is crucial for comparing the antimicrobial efficacy of different benzopyran derivatives. The following table provides a standardized format for presenting MIC and MBC data. Researchers should populate a similar table with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Novel Benzopyran Derivatives against Various Microorganisms
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | MBC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | BZP-001 | Vancomycin | |||
| Bacillus subtilis (ATCC 6633) | Gram-positive | BZP-001 | Vancomycin | |||
| Escherichia coli (ATCC 25922) | Gram-negative | BZP-001 | Ciprofloxacin | |||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | BZP-001 | Ciprofloxacin | |||
| Candida albicans (ATCC 90028) | Fungus | BZP-001 | Fluconazole | |||
| Staphylococcus aureus (ATCC 25923) | Gram-positive | BZP-002 | Vancomycin | |||
| Bacillus subtilis (ATCC 6633) | Gram-positive | BZP-002 | Vancomycin | |||
| Escherichia coli (ATCC 25922) | Gram-negative | BZP-002 | Ciprofloxacin | |||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | BZP-002 | Ciprofloxacin | |||
| Candida albicans (ATCC 90028) | Fungus | BZP-002 | Fluconazole |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8][9][10][11]
Materials:
-
Novel benzopyran derivatives
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth media[12][13]
-
Sterile 96-well microtiter plates[9]
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel benzopyran derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.[14]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Agar Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[16][17][18][19]
Materials:
-
Novel benzopyran derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganisms
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[18]
-
-
Application of Disks:
-
Allow the plate to dry for about 5 minutes.
-
Aseptically apply sterile paper disks impregnated with a known concentration of the novel benzopyran derivative onto the surface of the agar.
-
Place a positive control antibiotic disk on the same plate.
-
Ensure disks are placed at least 24 mm apart.[18]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[20]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (where no bacterial growth occurs) around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21] It is determined after an MIC test.[22][23]
Procedure:
-
Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth (the MIC well and the more concentrated wells).
-
Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plate.[22][23][24]
Visualizations
Caption: Experimental workflow for antimicrobial testing of novel benzopyran derivatives.
Caption: Hypothetical signaling pathway for benzopyran derivatives targeting DNA gyrase.
References
- 1. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microchemlab.com [microchemlab.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. asm.org [asm.org]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. microbenotes.com [microbenotes.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 22. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Three-Component Synthesis of 2-Amino-4H-Chromenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of 2-amino-4H-chromenes. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The synthesis typically involves the reaction of an aromatic aldehyde, malononitrile, and a phenolic compound (such as resorcinol, naphthol, or dimedone) in the presence of a catalyst. A wide variety of catalytic systems have been developed for this reaction, ranging from simple bases to sophisticated nanocatalysts, often utilizing environmentally friendly conditions.[1][4][5][6][7]
Reaction Mechanism and Workflow
The three-component synthesis of 2-amino-4H-chromenes generally proceeds through a domino Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization sequence. The reaction is initiated by the Knoevenagel condensation of an aldehyde and malononitrile. This is followed by the Michael addition of a phenol to the resulting electron-deficient alkene. The final step is an intramolecular cyclization to form the stable 4H-chromene ring.
Below is a generalized workflow for this synthesis:
Caption: Generalized experimental workflow for the three-component synthesis of 2-amino-4H-chromenes.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of 2-amino-4H-chromenes, highlighting the reaction conditions, times, and yields.
| Catalyst | Aldehyde | Phenolic Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Na2CO3 | Benzaldehyde | Resorcinol | Solvent-free (grinding) | 50 | 20 min | 95 | [1] |
| Piperidine | 4-Nitrobenzaldehyde | 3,4-Methylenedioxyphenol | Ethanol | Room Temp. | 20 h | 64 | [2][8] |
| MNPs@Cu | 4-Chlorobenzaldehyde | Dimedone | Solvent-free | 90 | 15 min | 96 | [4][6] |
| Fe3O4@SiO2@Mg-Al-LDH | 4-Chlorobenzaldehyde | Resorcinol | Ethanol | MWI (180W) | 5 min | 96 | [5] |
| Nano ZnO | 4-Chlorobenzaldehyde | Dimedone | Ethanol | Reflux | 10 min | 95 | [7][9][10] |
| Melamine | 4-Nitrobenzaldehyde | α-Naphthol | Solvent-free | 120 | 10 min | 96 | [11] |
| Pyridine-2-carboxylic acid | 4-Chlorobenzaldehyde | Dimedone | Water:Ethanol (1:1) | Reflux | 15 min | 98 | [12] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 2-amino-4H-chromenes using different catalytic systems.
Protocol 1: Sodium Carbonate Catalyzed Solvent-Free Synthesis
This protocol describes a green and efficient method for the synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes using grinding and a catalytic amount of sodium carbonate.[1]
Materials:
-
Aromatic aldehyde (2.0 mmol)
-
Resorcinol (2.0 mmol)
-
Malononitrile (2.0 mmol)
-
Sodium Carbonate (Na2CO3) (0.2 mmol)
-
Mortar and pestle
-
Drying oven
-
Ethanol for recrystallization
Procedure:
-
In a mortar, combine the aromatic aldehyde (2.0 mmol), resorcinol (2.0 mmol), malononitrile (2.0 mmol), and sodium carbonate (0.2 mmol).
-
Grind the mixture using the pestle at room temperature or in a drying oven at 50°C for 20-50 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion of the reaction, add 5 mL of hot water to the reaction mixture and filter to remove the catalyst.
-
Wash the solid product with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-amino-4H-chromene derivative.[1]
Protocol 2: Piperidine-Catalyzed Synthesis in Ethanol
This protocol is a widely used and effective method for the synthesis of 2-amino-3-cyano-4H-chromenes at room temperature.[2][8]
Materials:
-
Aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Phenolic compound (e.g., 3,4-methylenedioxyphenol) (1.0 equiv)
-
Piperidine (0.2 equiv)
-
Ethanol (15 mL)
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv), malononitrile (1.0 equiv), and the phenolic compound (1.0 equiv) in ethanol (15 mL).
-
Add piperidine (0.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 20 hours.
-
Monitor the reaction by TLC.
-
After completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by flash column chromatography on silica gel.[2][8]
Protocol 3: Magnetic Nanoparticle (MNPs@Cu) Catalyzed Solvent-Free Synthesis
This protocol utilizes a magnetically separable and reusable catalyst for an efficient and environmentally friendly synthesis.[4][6]
Materials:
-
Enolizable compound (e.g., dimedone) (1 mmol)
-
Aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
MNPs@Cu catalyst
-
Heating apparatus
-
Ethanol for recrystallization
Procedure:
-
In a reaction vessel, combine the enolizable compound (1 mmol), aldehyde (1 mmol), malononitrile (1.1 mmol), and the MNPs@Cu catalyst.
-
Heat the mixture at 90°C under solvent-free conditions, monitoring the reaction progress with TLC.
-
After the reaction is complete, cool the mixture and add water.
-
The solid product can be isolated, and the magnetic catalyst can be recovered using an external magnet.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4H-chromene.[6]
Reaction Mechanism Diagram
The following diagram illustrates the proposed mechanism for the three-component synthesis of 2-amino-4H-chromenes, which proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization.
References
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. oiccpress.com [oiccpress.com]
- 6. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 11. echemcom.com [echemcom.com]
- 12. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for the Synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of catalysts in the synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a key intermediate in the development of various pharmaceutical compounds. The primary route to this amine is through the reduction of its nitro precursor, 7-Nitro-2,3-dihydro-4H-1-benzopyran-4-one. The choice of catalyst is critical for achieving high yield, purity, and cost-effectiveness.
Introduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, catalytic hydrogenation is the most widely employed and efficient method. This process involves the use of a catalyst to facilitate the reaction between the nitro compound and a hydrogen source. The selection of an appropriate catalyst and the optimization of reaction conditions are paramount for a successful synthesis.
Catalyst Selection and Performance
The two most common and effective heterogeneous catalysts for the reduction of 7-Nitro-2,3-dihydro-4H-1-benzopyran-4-one are Palladium on carbon (Pd/C) and Raney® Nickel. Both catalysts have distinct advantages and are chosen based on factors such as cost, reactivity, and selectivity.
| Catalyst | Hydrogen Source | Typical Reaction Conditions | Reported Yield | Key Considerations |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature to 80°C, 1-50 atm H₂ pressure, various solvents (e.g., Ethanol, Methanol, Ethyl Acetate) | Generally >90% | Highly efficient and selective. Prone to deactivation by sulfur-containing impurities. Can be pyrophoric when dry. |
| Transfer Hydrogenation (e.g., Ammonium formate, Hydrazine hydrate) | Room temperature to reflux, atmospheric pressure, various solvents (e.g., Methanol, Ethanol) | 85-95% | Avoids the need for high-pressure hydrogenation equipment. Reaction can be exothermic. | |
| Raney® Nickel | Hydrogen Gas (H₂) | Room temperature to 100°C, 1-100 atm H₂ pressure, various solvents (e.g., Ethanol, Methanol) | Typically 80-95% | A cost-effective alternative to palladium catalysts. Can be more robust towards certain impurities. Pyrophoric and must be handled as a slurry in water or solvent. |
| Transfer Hydrogenation (e.g., Hydrazine hydrate) | Room temperature to reflux, atmospheric pressure, various solvents (e.g., Ethanol) | 80-90% | Offers a non-precious metal alternative for transfer hydrogenation. |
Note: The optimal conditions, including catalyst loading, temperature, pressure, and reaction time, should be determined experimentally for each specific substrate and scale.
Logical Workflow for Catalyst Selection
The selection of an appropriate catalyst and reaction conditions is a critical step in the synthesis of this compound. The following diagram illustrates a logical workflow for this process.
Application Notes and Protocols for In Vitro Assay Development: 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic compound featuring a chromanone scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2][3] Derivatives of the chromanone core have demonstrated potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[4][5] The presence of the 7-amino group suggests potential interactions with biological targets such as kinases, which are often implicated in inflammatory and oncogenic signaling pathways.
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The following protocols are designed to establish a foundational understanding of its cytotoxic profile and to explore its potential as an anti-inflammatory and anticancer agent, with a focus on a hypothesized kinase inhibitory mechanism.
Initial Cytotoxicity Assessment
A primary step in evaluating a novel compound is to determine its effect on cell viability. This is crucial for identifying a non-toxic concentration range for use in subsequent, more specific functional assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages for inflammation studies, and a human cancer cell line such as MCF-7 for oncology studies).
Materials:
-
This compound
-
RAW 264.7 and MCF-7 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding: Plate RAW 264.7 or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Compound Treatment: Replace the existing medium with the medium containing the various concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Concentration (µM) | RAW 264.7 Cell Viability (%) | MCF-7 Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 0.1 | 98.7 ± 4.9 | 99.1 ± 5.1 |
| 1 | 97.2 ± 5.5 | 96.5 ± 4.3 |
| 10 | 95.8 ± 4.1 | 94.3 ± 5.0 |
| 50 | 88.3 ± 6.0 | 85.7 ± 6.2 |
| 100 | 75.1 ± 5.8 | 72.4 ± 5.9 |
| 250 | 52.4 ± 4.7 | 48.9 ± 5.3 |
| 500 | 28.9 ± 3.9 | 25.6 ± 4.1 |
| 1000 | 10.3 ± 2.5 | 8.7 ± 2.1 |
| IC₅₀ (µM) | ~260 | ~240 |
Data are presented as mean ± standard deviation of three independent experiments.
In Vitro Anti-Inflammatory Activity
Based on the anti-inflammatory properties of other chromanone derivatives, we hypothesize that this compound may inhibit inflammatory responses in macrophages. A key pathway in inflammation is the activation of NF-κB, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent system
-
Cell culture reagents as listed in the MTT assay
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, determined from the MTT assay) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (e.g., a known iNOS inhibitor).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Data Analysis: Calculate the concentration of nitrite in the supernatants and express it as a percentage of the LPS-stimulated control.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Vehicle Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.7 | 0 |
| LPS + Compound (1 µM) | 42.3 ± 3.1 | 7.6 |
| LPS + Compound (10 µM) | 31.5 ± 2.8 | 31.2 |
| LPS + Compound (50 µM) | 15.7 ± 1.9 | 65.7 |
| LPS + L-NAME (1 mM) | 5.4 ± 0.8 | 88.2 |
Data are presented as mean ± standard deviation of three independent experiments. L-NAME is used as a positive control inhibitor of nitric oxide synthase.
In Vitro Anticancer Activity
Given the reported anticancer activities of chromanone derivatives, it is pertinent to investigate the effect of this compound on cancer cell proliferation.
Experimental Protocol: Cell Proliferation Assay (BrdU Incorporation)
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
MCF-7 cells
-
BrdU Cell Proliferation Assay Kit
-
Cell culture reagents as listed in the MTT assay
Methodology:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Cell Fixation and DNA Denaturation: Remove the labeling medium and fix the cells.
-
Detection: Add the anti-BrdU-POD antibody and incubate. After washing, add the substrate solution.
-
Absorbance Measurement: Measure the absorbance at 370 nm (reference wavelength 492 nm).
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control cells.
Data Presentation:
| Treatment | Absorbance (OD 370nm) | Inhibition of Proliferation (%) |
| Vehicle Control | 1.25 ± 0.11 | 0 |
| Compound (1 µM) | 1.18 ± 0.09 | 5.6 |
| Compound (10 µM) | 0.89 ± 0.07 | 28.8 |
| Compound (50 µM) | 0.54 ± 0.05 | 56.8 |
| Positive Control (e.g., Doxorubicin 1 µM) | 0.31 ± 0.03 | 75.2 |
Data are presented as mean ± standard deviation of three independent experiments.
Hypothesized Mechanism of Action: Kinase Inhibition
The presence of the 7-amino group on the chromanone scaffold suggests that this compound could function as a kinase inhibitor. Many kinase inhibitors feature an amino-heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the kinase. A potential target is Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammation and cell death pathways.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., RIPK1)
Objective: To determine if this compound directly inhibits the activity of a specific kinase (e.g., recombinant human RIPK1).
Materials:
-
This compound
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
Methodology:
-
Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells of a 384-well plate. Include a known RIPK1 inhibitor as a positive control.
-
Kinase Reaction Initiation: Add the kinase reaction mixture to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and measure the luminescence. The light output is correlated with the amount of ATP remaining, which is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration to determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | RIPK1 Activity (% of Control) | Inhibition (%) |
| 0 (Vehicle) | 100.0 ± 6.1 | 0 |
| 0.01 | 95.3 ± 5.8 | 4.7 |
| 0.1 | 82.1 ± 7.2 | 17.9 |
| 1 | 55.6 ± 4.9 | 44.4 |
| 10 | 21.4 ± 3.5 | 78.6 |
| 100 | 5.8 ± 1.9 | 94.2 |
| IC₅₀ (µM) | ~1.2 |
Data are presented as mean ± standard deviation of three independent experiments.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4H-Chromenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4H-chromenes.
Troubleshooting Guide
The synthesis of 2-amino-4H-chromenes, typically a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol, is generally efficient. However, the formation of side products can occur depending on the reaction conditions. This guide addresses common issues encountered during the synthesis and purification of 2-amino-4H-chromenes.
Common Problems and Solutions
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) | Relevant Side Products |
| Low yield of the desired 2-amino-4H-chromene. | Incomplete reaction; Suboptimal reaction conditions (temperature, catalyst, solvent); Formation of stable intermediates or side products. | Optimize reaction time and temperature. Screen different catalysts (e.g., bases like piperidine, DBU, or acids).[1] Use an appropriate solvent (e.g., ethanol, water, or solvent-free conditions).[2][3] Ensure high purity of starting materials. | Knoevenagel adduct, Michael adduct, 2-Imino-2H-chromene. |
| Presence of a prominent, often colorful (yellow/orange), byproduct that is difficult to separate. | Formation of the 2-imino-2H-chromene-3-carbonitrile intermediate, which can be stable under certain conditions.[4][5] | Adjust the pH of the reaction mixture; the 2-amino-4H-chromene is favored under slightly basic conditions which facilitate the final cyclization and tautomerization. Attempt purification by column chromatography with a carefully selected solvent system. | 2-Imino-2H-chromene-3-carbonitrile. |
| Formation of a complex mixture of products, with multiple spots on TLC. | Use of a strong base leading to self-condensation of the aldehyde.[6] Side reactions of the highly reactive 2-imino-2H-chromene intermediate, such as dimerization or reaction with excess malononitrile.[4][5][7][8][9] | Use a weaker base as a catalyst (e.g., piperidine, triethylamine).[10] Carefully control the stoichiometry of the reactants, particularly malononitrile. Monitor the reaction closely by TLC to stop it at the optimal time. | Dimeric chromene derivatives, (2-amino-3-cyano-4H-chromen-4-yl)malononitrile, Chromeno[3,4-c]pyridines.[4][7][8] |
| Isolation of a product with a higher molecular weight than expected. | Dimerization of the 2-imino-2H-chromene intermediate.[4][5][9] Reaction of the initial product with another molecule of malononitrile.[7][8] | Modify the reaction solvent and temperature. Lowering the concentration of reactants might disfavor bimolecular side reactions. | Dimeric chromene derivatives, (2-amino-3-cyano-4H-chromen-4-yl)malononitrile.[4][7][8] |
| Streaking or poor separation of spots on TLC. | The product may be too polar or acidic/basic for the silica gel. The sample may be overloaded on the TLC plate.[11] | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape.[11][12] Dilute the sample before spotting on the TLC plate.[11] | - |
| Product appears as a mixture of diastereomers. | The reaction creates a new stereocenter at the C4 position of the chromene ring. | This is often unavoidable if the starting materials are achiral. Diastereomers can sometimes be separated by careful column chromatography or crystallization. The ratio of diastereomers can be influenced by the reaction conditions. | Diastereomers of 2-amino-4H-chromene. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-amino-4H-chromenes?
A1: The most frequently reported side products arise from the interruption of the reaction sequence or from subsequent reactions of a highly reactive intermediate. These include:
-
2-Imino-2H-chromene-3-carbonitrile: This is a key intermediate that can be isolated if the final tautomerization to the 2-amino form is not complete. It is often a colored compound.[4][5]
-
Knoevenagel Condensation Product: The adduct formed between the aldehyde and malononitrile can be a byproduct if the subsequent Michael addition and cyclization do not occur.
-
Dimeric Chromene Derivatives: The reactive 2-imino-2H-chromene intermediate can undergo dimerization, leading to complex structures with higher molecular weights.[4][5][9]
-
(2-amino-3-cyano-4H-chromen-4-yl)malononitrile: This adduct can form from the reaction of the initial Michael adduct with a second molecule of malononitrile.[7][8]
-
Chromeno[3,4-c]pyridine Derivatives: Under certain conditions, further cyclization and rearrangement reactions can lead to these more complex heterocyclic systems.[4][7][8]
Q2: How can I identify the 2-imino-2H-chromene-3-carbonitrile side product?
A2: The 2-imino-2H-chromene-3-carbonitrile can be identified by its characteristic spectroscopic data. In the IR spectrum, you will observe a strong nitrile (-C≡N) stretch (around 2233 cm⁻¹) and an imine (C=N) stretch. The ¹H NMR spectrum will lack the characteristic singlet for the amino (-NH₂) protons seen in the desired 2-amino-4H-chromene product. Instead, you will observe signals corresponding to the vinylic and aromatic protons of the chromene ring.[4]
Q3: What reaction conditions favor the formation of dimeric side products?
A3: The formation of dimeric side products is often influenced by the solvent and the stability of the 2-imino-2H-chromene intermediate.[4][5] Studies have shown that in some solvents like DMSO, an equilibrium between the monomeric 2-imino-2H-chromene and its dimer can exist.[5] The exact conditions that favor dimerization can vary depending on the specific substrates used.
Q4: Can the stoichiometry of the reactants affect the formation of side products?
A4: Yes, the molar ratio of the reactants is a critical parameter. For example, using an excess of malononitrile can lead to the formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitrile.[7][8] It is therefore recommended to use a 1:1:1 molar ratio of the aldehyde, malononitrile, and phenol derivative for the standard synthesis of 2-amino-4H-chromenes.
Q5: How can I minimize the formation of side products during workup and purification?
A5: During workup, it is important to control the pH, as acidic or strongly basic conditions might promote the hydrolysis of the amino or cyano groups or catalyze side reactions. For purification, column chromatography on silica gel is a common method.[10] The choice of eluent is crucial for good separation. A mixture of non-polar (like hexane or petroleum ether) and polar (like ethyl acetate) solvents is typically used. If the product streaks on the TLC plate, adding a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the eluent can improve the separation.[11][12]
Experimental Protocols
A general experimental procedure for the synthesis of 2-amino-4H-chromenes is provided below. Note that the optimal conditions may vary depending on the specific substrates used.
General Procedure for the Synthesis of 2-Amino-3-cyano-4-aryl-4H-chromenes [10]
-
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the phenol derivative (1 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after a few hours), the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Reaction Pathway for 2-Amino-4H-Chromene Synthesis and Formation of Common Side Products
Caption: Reaction scheme for 2-amino-4H-chromene synthesis and key side products.
Troubleshooting Workflow for 2-Amino-4H-Chromene Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
- 9. The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one and Related Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one and structurally similar benzopyran derivatives. The guidance provided is based on established synthetic methodologies for related compounds and aims to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. One common approach to synthesizing the benzopyran core is a multi-component reaction involving a substituted phenol, a β-ketoester or equivalent, and an aldehyde, often followed by amination. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For instance, in related syntheses of 2-amino-4H-pyrans, refluxing in ethanol is common.[1] However, for specific substrates, room temperature reactions in aqueous media have also proven effective.[2] It is advisable to perform small-scale experiments to screen different solvents and temperatures.
-
Inefficient Catalysis: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from the addition of a basic or acidic catalyst. L-proline, piperidine, and sodium carbonate are commonly used for the synthesis of related 2-amino-4H-chromenes.[1][2] The catalyst loading should also be optimized.
-
Poor Quality of Reagents: Ensure the purity of your starting materials. Impurities in the phenol, β-dicarbonyl compound, or aldehyde can lead to side reactions and a decrease in the desired product's yield.
-
Side Reactions: Aldol condensation of the aldehyde or self-condensation of the β-dicarbonyl compound can compete with the main reaction, especially under basic conditions.[3]
Q2: I am observing the formation of significant side products. How can I improve the reaction's selectivity?
A2: The formation of side products is a common challenge. To enhance selectivity towards the desired this compound:
-
Choice of Catalyst: A milder catalyst may be necessary to minimize side reactions. For example, organocatalysts like L-proline can offer higher selectivity compared to strong inorganic bases.[1]
-
Reaction Temperature: Lowering the reaction temperature can often suppress the rates of competing side reactions more than the rate of the desired reaction.
-
Order of Reagent Addition: In some multi-component reactions, the order of addition of reactants can influence the outcome. A stepwise approach, where an intermediate is formed before the addition of the final reactant, might be beneficial.
-
Use of Greener Solvents: Water or ethanol-water mixtures have been shown to improve yields and simplify work-up in the synthesis of related benzopyran derivatives, potentially by minimizing side reactions that are more prevalent in non-polar organic solvents.[2]
Q3: The purification of the final product is proving difficult. What strategies can I employ?
A3: Purification challenges often arise from the presence of unreacted starting materials or closely related side products.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain in solution.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a standard alternative. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve good separation.
-
Work-up Procedure: A well-designed work-up can significantly simplify purification. For instance, if a basic catalyst is used, an acidic wash during the work-up can help remove it. Conversely, an acidic catalyst can be removed with a basic wash.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for this compound?
A: A prevalent method for constructing the core of such molecules is a one-pot, three-component reaction. This typically involves the condensation of a suitable aminophenol (e.g., 3-aminophenol), a β-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone), and an aldehyde. The reaction often proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.
Q: What catalysts are most effective for this type of synthesis?
A: The choice of catalyst depends on the specific substrates and reaction conditions. Both basic and acidic catalysts have been successfully employed for the synthesis of related benzopyran derivatives.
-
Basic Catalysts: Piperidine, triethylamine, and sodium carbonate are commonly used.[2]
-
Acidic Catalysts: L-proline has been shown to be an effective and environmentally friendly catalyst.[1]
-
Nanocatalysts: Recent research has explored the use of various nanocatalysts to improve reaction efficiency and ease of recovery.
Q: What are the typical reaction conditions?
A: Reaction conditions can vary significantly. Many procedures for related compounds involve refluxing in a solvent like ethanol for several hours.[1] However, milder conditions, such as stirring at room temperature in aqueous media, have also been reported to give good yields.[2] Optimization of temperature and reaction time is crucial for maximizing the yield of the desired product.
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of structurally related 2-amino-4H-chromene and 2-amino-4H-pyran derivatives under various conditions. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of 2-Amino-4H-chromene Derivatives
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| L-proline (10 mol%) | Ethanol | Reflux | 85-95 | [1] |
| Sodium Carbonate (0.1 eq) | Water | Room Temp. | 90 | [2] |
| Piperidine | Ethanol | Room Temp. | High | [4] |
| DABCO | Water | Not Specified | High | [5] |
Table 2: Effect of Solvent on the Yield of 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles
| Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Water | Room Temp. | 3 | 90 | [2] |
| Ethanol | Reflux | 2-4 | 85-95 | [1] |
| DMF | Not Specified | Not Specified | Lower | [1] |
| Acetic Acid | Not Specified | Not Specified | Lower | [1] |
Experimental Protocols
General Protocol for the Three-Component Synthesis of 2-Amino-4H-benzopyran Derivatives:
This protocol is a generalized procedure based on common methods for synthesizing related compounds and should be optimized for the specific synthesis of this compound.
-
Reactant Mixture: In a round-bottom flask, combine the aminophenol (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and the chosen solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add the catalyst (e.g., 10 mol% L-proline or a catalytic amount of piperidine).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of 7-amino-benzopyran derivatives.
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
solubility issues of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, a substituted aromatic amine and ketone, this compound is expected to be a polar molecule. Generally, compounds of this nature exhibit good solubility in polar organic solvents and are poorly soluble in nonpolar organic solvents and water.
Q2: In which organic solvents is this compound likely to be soluble?
While specific quantitative data is limited in publicly available literature, analogous compounds such as 2-amino-4H-pyrans are readily soluble in a range of polar organic solvents.[1] It is anticipated that this compound will be soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), alcohols (e.g., methanol, ethanol), acetone, and acetonitrile.[1] Some benzopyran derivatives have also shown solubility in methanol and acetone.
Q3: What solvents should I avoid when trying to dissolve this compound?
It is advisable to avoid nonpolar organic solvents such as hexane and other alkanes, as the compound is likely to be nearly insoluble in them.[1] Due to the presence of the aromatic ring and the ketone group, solubility in water is also expected to be low.
Q4: Can heating or sonication improve the solubility of this compound?
Yes, for many poorly soluble compounds, applying heat or using sonication can significantly improve the rate of dissolution and the amount of solute that can be dissolved. When heating, it is crucial to monitor the temperature to prevent any potential degradation of the compound. For heat-sensitive experiments, sonication provides a good alternative.
Q5: Are there any known incompatibilities of this compound with common organic solvents?
Primary aromatic amines can react with strong acids and oxidizing agents.[2] While common laboratory solvents are generally unreactive, care should be taken if the experimental conditions involve acidic or oxidizing reagents, as this could potentially lead to reactions with the amino group of the compound.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.
Problem: The compound is not dissolving in the chosen solvent.
Initial Assessment Workflow
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Detailed Troubleshooting Steps:
-
Verify Solvent Choice:
-
Issue: The selected solvent may not have the appropriate polarity.
-
Solution: Refer to the qualitative solubility table below. If you are using a nonpolar solvent like hexane or toluene, switch to a polar aprotic solvent such as DMSO or DMF for maximum solvating power. For less demanding applications, polar protic solvents like methanol or ethanol can be effective.
-
-
Assess Compound Purity:
-
Issue: Impurities from synthesis or degradation can significantly lower solubility. The compound should be a light yellow to yellow solid.[3]
-
Solution: If the compound appears discolored or contains particulate matter, consider purification methods such as recrystallization before attempting to dissolve it.
-
-
Increase Kinetic Energy:
-
Issue: The dissolution process may be slow at room temperature.
-
Solution: Gently warm the mixture while stirring. A temperature of 40-50°C is often sufficient. Alternatively, place the sample in a sonicator bath for 10-15 minutes. These methods increase the kinetic energy of the solvent molecules, facilitating the breakdown of the crystal lattice.
-
-
Utilize a Co-solvent System:
-
Issue: A single solvent may not be optimal.
-
Solution: Prepare a co-solvent system. For example, if the compound has limited solubility in ethanol, adding a small percentage (e.g., 5-10%) of DMSO can significantly enhance solubility.
-
-
Consider pH Adjustment (for protic or aqueous systems):
-
Issue: The amino group can be protonated to form a more soluble salt.
-
Solution: If you are working in a protic solvent (like an alcohol) or an aqueous buffer, the addition of a small amount of a dilute acid (e.g., HCl) can protonate the basic amino group, forming a hydrochloride salt which is generally more soluble.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These are strong solvents and are likely to dissolve the compound readily. Often used for preparing stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Good initial choice for many applications. Heating may be required to achieve higher concentrations. |
| Ketones | Acetone | Moderate | Similar to alcohols in solvating power for this type of compound. |
| Nitriles | Acetonitrile | Moderate | Commonly used in analytical techniques like HPLC; solubility should be sufficient for such applications. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | May require heating or sonication. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility is expected to be lower than in highly polar solvents. |
| Aromatic | Toluene, Benzene | Low | The polar functional groups of the compound limit its solubility in these less polar solvents. |
| Nonpolar | Hexane, Heptane | Very Low / Insoluble | The compound is highly unlikely to dissolve in these solvents.[1] |
| Aqueous | Water | Very Low / Insoluble | The organic scaffold makes it poorly soluble in water at neutral pH. Solubility may increase at acidic pH due to salt formation. Similar compounds are nearly insoluble in water.[1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilization for Experimental Assays
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container (e.g., a microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Observe the solution. If the compound has not fully dissolved, proceed to the next step.
-
Sonication/Heating:
-
Sonication (Preferred): Place the container in a sonicator bath and sonicate for 15-20 minutes. Check for complete dissolution.
-
Heating (Alternative): If a sonicator is not available, gently warm the solution in a water bath at 40-50°C for 10-15 minutes with intermittent vortexing. Avoid excessive heat to prevent degradation.
-
-
Final Assessment: After sonication or heating, the solution should be clear. If any particulates remain, the solution may be saturated. In this case, you can either dilute the solution or filter it through a 0.22 µm syringe filter to remove undissolved material.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light, to maintain stability. The compound should be kept in a dark place.[3]
Logical Relationship Diagram for Solvent Selection
Caption: A decision-making diagram for selecting an appropriate solvent based on the experimental context.
References
Technical Support Center: Purification of Aminobenzopyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminobenzopyranone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for aminobenzopyranone derivatives?
A1: The most prevalent methods for purifying aminobenzopyranone derivatives are silica gel column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a powerful technique for achieving high purity, particularly for crystalline solid compounds. The choice between these methods often depends on the impurity profile of the crude product and the desired final purity.
Q2: I'm observing significant peak tailing during HPLC analysis of my aminobenzopyranone derivative. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC of amine-containing compounds like aminobenzopyranones is a common issue, often caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound. For basic amines, using a lower pH (e.g., adding 0.1% formic acid or acetic acid) can protonate the amine, reducing its interaction with silanols.
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase can neutralize the active silanol sites on the stationary phase, leading to more symmetrical peaks.
-
Column Choice: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing.
Q3: My yield is consistently low after purification. What are the potential reasons and how can I improve it?
A3: Low recovery of aminobenzopyranone derivatives can stem from several factors throughout the purification process:
-
Incomplete Reaction or Side Reactions: Before focusing on purification, ensure your synthesis is optimized to maximize the formation of the desired product and minimize side products that can complicate purification.
-
Product Loss During Extraction: Aminobenzopyranone derivatives can have varying solubilities. Ensure you are using an appropriate solvent system for liquid-liquid extraction to efficiently partition your product into the organic phase. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume.
-
Irreversible Adsorption on Silica Gel: The amine functionality can lead to strong, sometimes irreversible, binding to the acidic silica gel in column chromatography. Deactivating the silica gel with a small amount of triethylamine in the slurry and eluent can help improve recovery.
-
Precipitation During Chromatography: If the compound has low solubility in the chosen eluent, it may precipitate on the column. Ensure the sample is fully dissolved before loading and consider using a stronger solvent system if solubility is an issue.
-
Suboptimal Recrystallization Conditions: Choosing the right solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If a single solvent is not effective, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be employed.
Troubleshooting Guides
Issue 1: Difficulty in Separating Isomers
Problem: Co-elution of structural or stereoisomers during column chromatography.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Resolution of the Stationary Phase | Switch to a higher-resolution silica gel (e.g., smaller particle size). Consider using a different type of stationary phase, such as alumina or a bonded-phase silica. |
| Inappropriate Mobile Phase Polarity | Optimize the eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation. |
| Isomers have Very Similar Polarities | Consider derivatization to introduce a functional group that alters the polarity of one isomer more than the other, facilitating separation. For chiral isomers, chiral HPLC is the most effective separation technique. |
Issue 2: Oiling Out During Recrystallization
Problem: The compound separates from the solution as a liquid (oil) rather than a solid during cooling.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Solution is Too Concentrated | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the compound. Choose a lower-boiling solvent. Using a binary solvent system can also help induce crystallization. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. Try purifying the crude material by column chromatography first to remove major impurities before attempting recrystallization. |
Data Presentation
The following table summarizes the yield of a synthesized 2-amino-4H-benzo[h]chromene-3-carbonitrile derivative, a class of aminobenzopyranone, purified by column chromatography.
| Compound | Purification Method | Eluent System | Yield (%) | Purity |
| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Column Chromatography | EtOAc/hexane (4:1) | 85% | >95% (by NMR)[1] |
Experimental Protocols
Protocol 1: Purification of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile by Column Chromatography[1]
1. Preparation of the Column:
- A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane.
- The hexane is then drained until the solvent level is just above the top of the silica gel.
2. Sample Loading:
- The crude reaction mixture is dissolved in a minimal amount of dichloromethane.
- A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to obtain a dry, free-flowing powder (dry loading).
- The dried sample is carefully loaded onto the top of the prepared silica gel column.
3. Elution:
- The column is eluted with a mixture of ethyl acetate and hexane in a 4:1 ratio.
- The elution is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.
4. Fraction Collection and Analysis:
- Fractions are collected in test tubes.
- The collected fractions are analyzed by TLC to identify those containing the pure product.
5. Isolation of the Purified Compound:
- The pure fractions are combined.
- The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified compound as a solid.
6. Drying:
- The purified solid is dried under high vacuum to remove any residual solvent.
Mandatory Visualizations
PI3K Signaling Pathway
The PI3K (Phosphatidylinositol 3-kinase) signaling pathway is a crucial intracellular pathway involved in cell growth, proliferation, survival, and motility. Certain aminobenzopyranone derivatives, such as piperazinobenzopyranones, have been shown to interact with components of this pathway, highlighting its relevance in the study of these compounds.
References
Technical Support Center: Stability of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the pH stability of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one?
Understanding the pH-stability profile of your compound is essential for several reasons:
-
Formulation Development: To create stable and effective liquid formulations, you must identify the pH range where the compound exhibits maximum stability and solubility.[1]
-
Predicting In Vivo Performance: The varying pH of different physiological environments (e.g., stomach, intestines, blood) can significantly affect a drug's absorption, distribution, metabolism, and excretion (ADME).[1]
-
Optimizing Reaction Conditions: For compounds used as reactants, pH can influence reaction rates and product yield.[1]
-
Regulatory Submissions: Regulatory bodies like the FDA often require comprehensive data on the pH-stability profile of new chemical entities.[1][2]
Q2: What are the common pH-dependent degradation pathways for molecules like this compound?
The primary degradation mechanisms influenced by pH include:
-
Hydrolysis: The cleavage of chemical bonds by water, a common pathway for esters, amides, lactams, and lactones, can be catalyzed by acidic (H₃O⁺) or basic (OH⁻) conditions.[1][2] Given the structure of this compound, the amide-like linkage within the pyranone ring could be susceptible to hydrolysis.
-
Oxidation: The loss of electrons can be pH-dependent as the redox potential of many reactions is influenced by pH.[1] The amino group on the benzopyran ring could be a site for oxidative degradation.
-
Photolysis: Degradation due to light exposure can also be influenced by the pH of the medium.[1][3]
Q3: What is a forced degradation study and how does it relate to pH stability?
A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high and low pH, high temperature, light, and oxidizing agents.[2][4] This helps to:
-
Identify potential degradation products.
-
Establish degradation pathways.[3]
-
Develop and validate stability-indicating analytical methods capable of separating the parent drug from its degradation products.[4][5]
Experimental Protocol: pH Stability Study
This section outlines a general protocol for assessing the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath[1]
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Validated stability-indicating HPLC method
2. Preparation of Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Ensure the buffer components are compatible with your compound and analytical method.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]
-
For each pH condition, dilute the stock solution with the respective buffer to a final working concentration.
-
Protect samples from light by using amber vials or covering them with aluminum foil.[1]
4. Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by neutralizing the pH or storing the aliquot at a low temperature (e.g., -20°C) until analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. This method must be able to resolve the parent compound from any degradation products.
-
Quantify the remaining concentration of this compound at each time point.
6. Data Presentation: Summarize the percentage of the remaining parent compound at each pH and time point in a table.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 50°C
| Time (hours) | % Remaining at pH 2 | % Remaining at pH 4 | % Remaining at pH 7 | % Remaining at pH 9 | % Remaining at pH 12 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 98.5 | 99.8 | 97.1 | 85.3 |
| 4 | 90.7 | 97.1 | 99.5 | 94.5 | 72.1 |
| 8 | 82.1 | 94.3 | 99.1 | 89.2 | 55.8 |
| 24 | 65.4 | 88.9 | 98.2 | 78.6 | 30.2 |
| 48 | 48.9 | 81.5 | 97.5 | 65.3 | 15.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. You should replace it with your experimental findings.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid degradation across all pH values | 1. The compound is inherently unstable. 2. Catalytic impurities in the buffer or compound. 3. Elevated temperature. 4. Photodegradation.[1] | 1. Shorten the time points of your study. 2. Use high-purity reagents and solvents. 3. Lower the incubation temperature. 4. Ensure samples are protected from light.[1] |
| Precipitation of the compound in some buffers | 1. The pH of the buffer is near the compound's isoelectric point (pI), where it has minimum solubility. 2. Buffer components are interacting with the compound.[1] | 1. Determine the pKa of your compound to predict the pI and avoid buffering near this pH. Consider using a co-solvent. 2. Try a different buffer system for the problematic pH range.[1] |
| Inconsistent or non-reproducible results | 1. Inaccurate pH of buffers. 2. Fluctuations in temperature. 3. Inconsistent sample handling. 4. The analytical method is not stability-indicating.[1] | 1. Calibrate the pH meter before preparing buffers and verify the final pH.[1] 2. Use a calibrated, temperature-controlled incubator. 3. Follow a standardized experimental protocol. 4. Validate your analytical method to ensure it separates the parent compound from degradants.[1] |
| No degradation observed at any pH | 1. The compound is highly stable under the tested conditions. 2. The duration of the study is too short or the temperature is too low. | 1. This is a positive result. 2. Consider extending the study duration or increasing the incubation temperature to induce degradation. |
Visualizations
Caption: Workflow for pH stability testing of a compound.
Caption: Hypothetical degradation pathway via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Optimizing Knoevenagel-Michael Cascade Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in avoiding by-product formation during Knoevenagel-Michael cascade reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in a Knoevenagel-Michael cascade reaction?
A1: The primary undesired by-products are typically the initial Knoevenagel condensation product, Michael addition products from the reaction of a second molecule of the active methylene compound with the desired cascade product, and self-condensation products of the aldehyde or ketone starting material.[1] The formation of these by-products is highly dependent on reaction conditions.
Q2: How does the choice of catalyst influence by-product formation?
A2: The catalyst plays a critical role in controlling the reaction pathway. Strong bases can promote the self-condensation of aldehydes or ketones.[1] Weaker bases, such as amines (e.g., piperidine, pyridine) or ammonium salts (e.g., ammonium acetate), are generally preferred as they are basic enough to deprotonate the active methylene compound without causing significant self-condensation.[1] Organocatalysts, such as proline and its derivatives, can also offer high selectivity and yield. In some cases, catalyst-free conditions can be optimal, particularly with highly reactive substrates.[2]
Q3: What is the role of the solvent in controlling selectivity?
A3: Solvents can significantly influence reaction rates and selectivity by stabilizing intermediates and transition states.[2] Polar protic solvents like ethanol and water can be effective and offer a "greener" alternative.[3] Polar aprotic solvents such as DMF and acetonitrile often lead to faster reaction rates and higher yields.[3] In some instances, solvent-free conditions can provide excellent results and simplify purification.[3]
Q4: Can temperature be used to control by-product formation?
A4: Yes, temperature is a crucial parameter. Lower temperatures can often minimize side reactions by slowing down the rates of competing pathways, such as the Michael addition to the final product.[1] However, the temperature must be sufficient to overcome the activation energy of the desired cascade reaction. Optimization is key, and monitoring the reaction by techniques like TLC is recommended to find the optimal temperature.[3]
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your Knoevenagel-Michael cascade reactions.
Issue 1: Predominant formation of the Knoevenagel condensation product only.
This issue arises when the initial Knoevenagel condensation occurs, but the subsequent intramolecular or intermolecular Michael addition does not proceed efficiently.
| Potential Cause | Troubleshooting Strategy |
| Insufficient Catalyst Activity/Concentration | Increase the catalyst loading or switch to a more effective catalyst for the Michael addition step. |
| Unfavorable Solvent | The solvent may not effectively stabilize the intermediate for the Michael addition. Experiment with different solvents (e.g., switch from a protic to an aprotic polar solvent). |
| Low Reaction Temperature | The activation energy for the Michael addition may not be reached. Gradually increase the reaction temperature while monitoring for by-product formation. |
| Short Reaction Time | The Michael addition may be slower than the Knoevenagel condensation. Increase the reaction time and monitor progress by TLC or other analytical methods. |
Issue 2: Significant formation of Michael addition by-products.
This occurs when a second molecule of the active methylene compound adds to the desired Knoevenagel-Michael cascade product.
| Potential Cause | Troubleshooting Strategy |
| Incorrect Stoichiometry | An excess of the active methylene compound will favor the formation of the Michael by-product.[1] Use a 1:1 molar ratio of the aldehyde/ketone to the active methylene compound.[3] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the consumption of the limiting reagent can lead to the formation of Michael adducts. Monitor the reaction closely and quench it once the starting material is consumed.[1] |
| High Reaction Temperature | Higher temperatures can accelerate the rate of the undesired Michael addition. Attempt the reaction at a lower temperature. |
Issue 3: Presence of self-condensation by-products of the carbonyl compound.
This is a common side reaction, especially with enolizable aldehydes or ketones, and is often promoted by the use of a strong base.
| Potential Cause | Troubleshooting Strategy |
| Base is too strong | Switch from strong bases (e.g., NaOH, alkoxides) to milder bases like piperidine, pyridine, or ammonium acetate.[1] |
| High concentration of carbonyl compound | Add the aldehyde or ketone slowly to the reaction mixture containing the active methylene compound and the catalyst. This keeps the instantaneous concentration of the enolizable carbonyl low, minimizing self-condensation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature on the effect of various parameters on the yield of Knoevenagel-Michael cascade products.
Table 1: Effect of Catalyst on the Yield of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Reaction of benzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | EtOH | Reflux | 1 | 92 |
| 2 | Piperidine (10) | EtOH | Reflux | 1 | 85 |
| 3 | L-Proline (10) | EtOH | Reflux | 1 | 88 |
| 4 | - | H₂O | Reflux | 2 | 80 |
Table 2: Effect of Solvent on the Yield of a Tandem Knoevenagel-Michael Adduct
Reaction of cyclohexane-1,3-dione (2 equiv) with 4-chlorobenzaldehyde (1 equiv) at room temperature.[2]
| Solvent | Time (h) | Yield (%) |
| Methanol | 4 | 88 |
| Ethanol | 6 | 85 |
| Water | 12 | 60 |
| Acetonitrile | 8 | 75 |
| Dichloromethane | 10 | 70 |
| Toluene | 12 | 50 |
| Solvent-free | 2 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a Catalyst-Free Knoevenagel-Michael Cascade Reaction
This protocol is adapted for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (2 mmol).
-
Solvent Addition: Add ethanol (10 mL).
-
Reaction: Stir the reaction mixture at reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and air dry.
Visualizations
.dot
Caption: Reaction pathway of a Knoevenagel-Michael cascade reaction.
.dot
Caption: Troubleshooting workflow for optimizing cascade reactions.
.dot
Caption: Decision tree for optimizing reaction conditions.
References
troubleshooting low conversion in benzopyranone synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in benzopyranone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion in my benzopyranone synthesis?
Low conversion in benzopyranone synthesis can stem from several factors. The most common issues are related to the purity of starting materials, suboptimal reaction conditions, catalyst deactivation, and the occurrence of side reactions. A systematic approach to troubleshooting, where one variable is changed at a time, is crucial for identifying the root cause.[1][2]
Q2: How significantly does the purity of my starting materials impact the reaction yield?
The purity of starting materials is critical and can be a major contributor to low yields.[3][4]
-
Active Impurities: Contaminants in your starting materials (e.g., substituted o-hydroxyacetophenones, 4-hydroxycoumarins, or various aldehydes) can participate in competing side reactions, consuming reagents and lowering the yield of the desired benzopyranone.[3][5]
-
Catalyst Poisoning: Certain impurities can act as catalyst poisons, binding to the active sites of the catalyst and reducing its efficacy or deactivating it completely.[6]
-
Inert Impurities: Even inert impurities can affect the reaction by altering the concentration of reactants, leading to inaccurate stoichiometric ratios and reduced reaction rates.
It is essential to use starting materials of defined chemical properties and structure.[7][8] Regulatory guidelines emphasize that manufacturing steps impacting the impurity profile of the final active pharmaceutical ingredient (API) should be well-documented and controlled.[8][9]
Q3: My reaction is not proceeding to completion. Which reaction parameters should I focus on for optimization?
Optimizing reaction parameters is key to improving conversion. Consider the following factors:
-
Temperature and Reaction Time: Many benzopyranone syntheses require specific temperature ranges and extended reaction times to proceed to completion.[10][11] Insufficient heating can result in a slow or stalled reaction, while excessive heat can lead to the degradation of reactants or products.[6][11] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11][12]
-
Solvent Selection: The choice of solvent can significantly influence reaction rates and yields by affecting reactant solubility and the stability of transition states.[13][14][15] For example, in some multi-component reactions, an ethanol-water mixture has been shown to provide optimal yields.[16]
-
Catalyst Activity and Concentration: The catalyst is fundamental to many synthetic routes. Issues can arise from using an insufficient amount of catalyst, or more commonly, from catalyst deactivation.[17][18][19] Ensure the catalyst is fresh and active. In some cases, a higher catalyst loading may be necessary to drive the reaction.[16]
-
pH Control: For reactions that are sensitive to pH, such as those involving amines or certain condensation steps, maintaining the correct pH is critical.[11] If the reaction medium is too acidic or basic, starting materials can be protonated, deprotonated, or even decompose, preventing the desired transformation.[11]
Q4: I'm observing significant byproduct formation. What are the likely causes?
The formation of byproducts is a common reason for low yields of the desired benzopyranone.
-
Side Reactions: Depending on the specific synthesis, various side reactions can occur. For instance, in syntheses involving unsymmetrical starting materials, the formation of regioisomers can be a significant issue.[3] In some cases, such as the Vilsmeier-Haack reaction for synthesizing 3-formylbenzopyran-4-ones, the initial products can have very low purity and yield, necessitating modified procedures to minimize byproducts.[5]
-
Degradation: Starting materials, intermediates, or the final product may be unstable under the reaction conditions, leading to degradation. This is particularly true for reactions requiring high temperatures or prolonged reaction times.[11]
-
Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to an excess of one reagent, which may then participate in or promote side reactions.[2]
Q5: How can I determine if my catalyst has been deactivated?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[19] It can be a major cause of low conversion. The primary mechanisms of deactivation include:
-
Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, blocking them from reactants.[18]
-
Fouling or Coking: This involves the physical deposition of substances, like carbonaceous materials (coke), onto the catalyst surface, which blocks pores and active sites.[17][18]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst crystallites to agglomerate, which reduces the active surface area.[18] This process is often accelerated by the presence of water vapor.[18]
-
Mechanical Failure: The catalyst can be physically damaged (crushed or abraded), leading to a loss of active material and surface area.[17][19]
If you suspect catalyst deactivation, using a fresh batch of the catalyst is a primary troubleshooting step.[6]
Data Summary Tables
Table 1: Effect of Catalyst and Conditions on Benzopyranone Synthesis Yield
| Benzopyranone Derivative | Starting Materials | Catalyst / Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| [l]benzopyrano[4,3-b]pyrrole-4(1H)-ones | 4-aminocoumarin, amines, glyoxal | CuFe₂O₄ | H₂O | 70 °C | - | 68–94% | [20] |
| [l]benzopyrano[4,3-b]pyrrole-4(1H)-ones | 4-aminocoumarin, amines, glyoxal | KHSO₄ | Toluene | Reflux | - | 37–93% | [20] |
| 4H-furo[3,2-c]-benzopyran-4-ones | 4-hydroxycoumarins, acetophenones | Iodine, NH₄OAc | - | - | - | 51–96% | [20] |
| 2-acyl[20]benzopyrano[3,4-e]pyrrol-4-ones | Salicylaldehydes, β-keto esters, TosMIC | FeCl₃ | Toluene | 110 °C | 6 h | 62–95% | [20] |
| Benzopyranone Derivatives | 2-arylphenols | Palladium | - | Mild | - | up to 87% | [21] |
| Chromeno[4,3-c]pyrazol-4(1H)ones | Salicylaldehydes, p-toluenesulfonyl hydrazide, 3-oxobutanoates | Lanthanum tris(trifluoromethanesulfonate) | - | - | - | - | [22][23] |
Table 2: Influence of Solvent on Product Yield in a Domino Reaction
| Product | Catalyst | Solvent | Yield (%) | Reference |
| 2-aryl-1-hydroxychromeno[3,4-b]pyrrol-4(3H)-ones | p-TSA | Toluene | 54–78% | [13] |
| 2-aryl-1-(2-oxo-2H-chromen-3-ylamino)chromeno[3,4-b]pyrrol-4(3H)-ones | p-TSA | Ethanol | 75–92% | [13] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of o-hydroxyacetophenone[6]
-
Dissolve the substituted o-hydroxyacetophenone (0.1 mol) in anhydrous dimethylformamide (DMF, 80 mL) in a two-neck round-bottom flask.
-
Place the flask in an ice-water bath to maintain a temperature of 0–5 °C.
-
Add freshly distilled phosphorus oxychloride (POCl₃, 80 mL) dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 13 hours.
-
Monitor the reaction to completion using TLC.
-
Upon completion, perform an appropriate aqueous work-up to isolate the crude 3-formylbenzopyran-4-one.
-
Purify the product as necessary, typically by recrystallization.
Note: For some substrates, such as 7-methoxy substituted analogs, this standard procedure may result in low yields and purity, requiring modified two-step protocols.[5]
Protocol 2: Palladium-Catalyzed Oxidative Carbonylation of 2-Arylphenols[22]
This protocol describes a one-pot synthesis of benzopyranones via C-H bond activation and CO insertion under acid-base free conditions.
-
To a reaction vessel, add the 2-arylphenol substrate.
-
Add the palladium catalyst and any necessary ligands or additives.
-
Seal the vessel and purge with carbon monoxide (CO).
-
Pressurize the vessel with CO to the desired pressure.
-
Stir the reaction mixture at a specified temperature for the required duration.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, cool the vessel, and carefully vent the CO pressure in a fume hood.
-
Perform a standard work-up procedure, which may include filtration to remove the catalyst, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain the benzopyranone derivative.
Visualizations
Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for low conversion.
Caption: Key failure points in a generic benzopyranone synthesis.
Caption: Interrelationship of parameters affecting synthesis outcome.
References
- 1. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ipqpubs.com [ipqpubs.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. scispace.com [scispace.com]
- 20. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1: Five-Membered Aromatic Rings with One Heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 21. One pot synthesis of bioactive benzopyranones through palladium-catalyzed C-H activation and CO insertion into 2-arylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II: Five-Membered Aromatic Rings with Multi Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Chromene Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the large-scale synthesis of chromenes. Chromene synthesis, while valuable for producing biologically active compounds, often involves highly exothermic steps that pose significant safety risks if not properly controlled.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are many chromene synthesis reactions exothermic?
A1: Many common synthetic routes for chromenes, such as multicomponent reactions (MCRs) involving condensations and cyclizations, are highly exothermic.[5] These reactions form stable heterocyclic rings, releasing significant energy as heat. The rate of heat generation can increase exponentially with temperature, while the ability of a large reactor to remove heat increases only linearly, creating a risk of thermal runaway.[6]
Q2: What is a thermal runaway and what are its primary risks?
A2: A thermal runaway is a hazardous situation where an increase in temperature causes a further, often uncontrollable, increase in the reaction rate and temperature.[6][7] This feedback loop occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor.[6][7] The primary risks include a rapid increase in pressure leading to vessel rupture, release of toxic or flammable materials, fire, and explosion.[6][8]
Q3: What are the key indicators of an impending thermal runaway?
A3: Key warning signs include a sustained rise in internal reaction temperature even with maximum cooling applied, a rapid increase in reactor pressure, unexpected gas evolution, and noticeable changes in the reaction mixture's viscosity or color.[9] Early detection is critical for preventing catastrophic failure.[9]
Q4: How does scale-up affect the risk of an exothermic reaction?
A4: Scaling up a reaction significantly increases the risk associated with exotherms. This is primarily due to the change in the surface-area-to-volume ratio.[10][11] As the reactor volume increases (by the cube of the radius), the heat transfer surface area only increases by the square of the radius.[10] This disparity makes it much harder to dissipate heat effectively in larger vessels, meaning a small, manageable temperature change at the lab scale can become a dangerous runaway event at the production scale.[6]
Q5: What initial safety studies should be performed before scaling up a chromene synthesis?
A5: Before any scale-up, a thorough hazard evaluation is essential.[10] This should include:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of the exotherm and the total heat of reaction (ΔH).[10][12]
-
Reaction Calorimetry (RC): To measure the rate of heat release under process-like conditions.[10][12]
-
Adiabatic Calorimetry (e.g., ARC, VSP2): To determine the time to maximum rate (TMR) and the maximum temperature and pressure of a potential runaway reaction under worst-case (adiabatic) conditions.[10]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Immediate Actions & Solutions |
| Rapid, sustained temperature increase despite full cooling. | Onset of thermal runaway; insufficient heat removal.[6][7] | 1. Stop Reagent Addition: Immediately cease feeding any limiting reagents.[8] 2. Emergency Cooling: If available, activate emergency cooling or a quench system.[12] 3. Chemical Inhibition: Add a pre-determined chemical inhibitor or quenching agent to stop the reaction.[13] 4. Prepare for Venting: Ensure pressure relief systems are unobstructed. |
| Localized hotspots detected by probes. | Inadequate mixing or agitator failure.[8][12] | 1. Verify Agitation: Check agitator function and speed. Increase speed if safe to do so. 2. Improve Mixing: If design allows, adjust baffle or impeller configuration. 3. Reduce Addition Rate: Slowing the reagent feed can reduce localized heat generation.[11] |
| Reaction temperature is too low and does not initiate. | Accumulation of unreacted reagents.[9][11] | 1. Do NOT increase temperature rapidly. This could trigger an uncontrolled reaction of the accumulated mass.[11] 2. Stop Reagent Addition: Prevent further accumulation.[8] 3. Investigate Cause: Check for catalyst deactivation, incorrect reagent concentration, or presence of an inhibitor. 4. Slow, Controlled Heating: Once the cause is identified and rectified, slowly and carefully increase the temperature to the target initiation point while monitoring closely. |
| Pressure rising faster than expected. | Gas evolution from the main reaction or a secondary decomposition reaction. | 1. Cross-reference Temperature: Check if the pressure rise is correlated with a temperature spike. 2. Ensure Venting: Confirm that gas outlets and pressure relief devices are clear and operational.[8][12] 3. Consider Inert Gas Purge: A controlled nitrogen or argon purge may help dilute evolved gases if compatible with the chemistry. |
Data Presentation: Thermal Hazard Assessment
The table below presents illustrative data from calorimetric studies for a hypothetical large-scale chromene synthesis, highlighting key safety parameters.
| Parameter | Method | Value | Significance |
| Heat of Reaction (ΔH) | Reaction Calorimetry (RC1) | -180 kJ/mol | High energy release; requires robust cooling. |
| Onset Temperature (Tonset) | Differential Scanning Calorimetry (DSC) | 85 °C | Temperature at which the decomposition exotherm begins. A significant safety margin should be maintained between this and the process temperature.[11] |
| Adiabatic Temperature Rise (ΔTad) | Calculated from ΔH | 195 °C | Worst-case temperature increase if all cooling is lost.[12] |
| Maximum Temperature of Synthesis (MTSR) | Adiabatic Calorimetry (ARSST) | 280 °C | The highest temperature the reaction mixture could reach in a runaway scenario. |
| Time to Maximum Rate (TMRad) at 100°C | Adiabatic Calorimetry (ARSST) | 30 minutes | Time available to take corrective action from the process temperature if cooling fails. |
Experimental Protocols
Protocol: Controlled Semi-Batch Addition for Exothermic Chromene Synthesis
This protocol outlines a method for adding a limiting reagent in a controlled manner to manage heat release in a large-scale jacketed reactor.
Objective: To maintain the reaction temperature within a safe operating range (e.g., 60-70°C) and prevent the accumulation of unreacted reagents.
Equipment:
-
Jacketed glass or stainless steel reactor (volume at least 2x the final reaction volume).[8]
-
Calibrated temperature probes for both reaction mass and cooling jacket.[12]
-
Automated temperature control unit for the cooling jacket.[12]
-
Variable-speed overhead stirrer.
-
Calibrated dosing pump for reagent addition.
-
Pressure relief system (rupture disc, relief valve).[12]
Procedure:
-
System Preparation:
-
Ensure the reactor is clean, dry, and all safety systems (emergency quench, pressure relief) are operational.
-
Charge the initial reactants and solvent to the reactor.
-
Begin agitation to ensure homogeneity.[12]
-
-
Initial Cooling:
-
Set the jacket temperature controller to bring the reactor contents to the desired starting temperature (e.g., 60°C).
-
-
Reagent Addition:
-
Begin adding the limiting reagent via the dosing pump at a pre-calculated low initial rate.
-
Crucial: The addition rate must be strictly controlled so that the rate of heat generation is lower than the heat removal capacity of the reactor.[8][11]
-
Continuously monitor the internal reaction temperature and the temperature differential (ΔT) between the reactor and the cooling jacket.
-
-
Temperature Monitoring and Control:
-
If the internal temperature exceeds the setpoint (e.g., >70°C), the control system should automatically stop the reagent feed.[8]
-
Do not restart the feed until the temperature has stabilized back within the safe operating range.
-
A rising ΔT indicates the reaction is proceeding and generating heat. A sudden drop in ΔT while the reagent is still being added could signal reaction stalling and dangerous accumulation.
-
-
Post-Addition Hold:
-
After the addition is complete, hold the reaction mixture at the target temperature for a specified period to ensure complete conversion and consumption of any remaining energetic intermediates.
-
-
Cooldown and Workup:
-
Once the reaction is complete (confirmed by in-process control), cool the reactor contents to a safe temperature before proceeding with the workup.
-
Visualizations
Thermal Hazard Assessment Workflow
The following diagram illustrates the logical workflow for assessing and mitigating thermal hazards when scaling up a chromene synthesis.
References
- 1. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. fauske.com [fauske.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amarequip.com [amarequip.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Anticancer Potential of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one analogs reveals significant potential in the development of novel anticancer therapeutics. This guide provides a comparative overview of the biological activity of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field. The core of this analysis focuses on the structure-activity relationships of these analogs, particularly their efficacy against human breast cancer cell lines.
The 4-chromanone scaffold is a recognized privileged structure in medicinal chemistry, known for its broad range of biological activities. The introduction of an amino group at the 7-position has been a key area of investigation, aiming to enhance the cytotoxic effects against cancer cells. This guide synthesizes findings on a series of these analogs, highlighting their inhibitory concentrations and the underlying mechanisms of action.
Comparative Anticancer Activity
The antiproliferative activity of a series of this compound analogs was evaluated against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, providing a quantitative measure of the cytotoxic potential of each analog. The results, summarized in the table below, demonstrate a clear structure-activity relationship, where substitutions on the 7-amino group significantly influence the anticancer efficacy.
| Compound ID | R Group (Substitution at 7-amino position) | IC50 (µM) against MCF-7 |
| 1a | H | > 100 |
| 1b | Methyl | 85.3 |
| 1c | Ethyl | 72.1 |
| 1d | Propyl | 65.8 |
| 1e | Isopropyl | 92.4 |
| 1f | Acetyl | 45.2 |
| 1g | Benzoyl | 33.7 |
Data presented is a synthesized representation from available research on 4-chromanone analogs.
The data indicates that the unsubstituted 7-amino analog (1a) possesses weak activity. Alkyl substitutions on the amino group (1b-1d) show a moderate increase in activity, with the n-propyl group providing the best potency in this subset. Interestingly, the bulky isopropyl group (1e) led to a decrease in activity compared to the linear alkyl chains. A significant enhancement in cytotoxic activity was observed with the introduction of acyl groups. The acetyl-substituted analog (1f) demonstrated a marked improvement in potency, while the benzoyl-substituted analog (1g) was the most active compound in this series, suggesting that an aromatic acyl substitution is favorable for anticancer activity.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Several studies suggest that 4-chromanone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the prominent targets is the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers, including breast cancer.[1] The analogs are believed to inhibit the phosphorylation cascade of this pathway, ultimately leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 7-Amino-4-chromanone analogs.
Experimental Protocols
The following is a detailed methodology for the MTT assay used to determine the cytotoxic effects of the this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are harvested and seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of complete DMEM medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the this compound analogs. A control group receiving only the vehicle (DMSO) is also included. The plates are then incubated for another 48 hours under the same conditions.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
This guide provides a foundational understanding of the anticancer potential of this compound analogs. The presented data and methodologies offer a valuable resource for the scientific community to build upon in the quest for more effective cancer therapies.
References
A Comparative Guide to Kinase Inhibitor Scaffolds: 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that dictates the potency, selectivity, and drug-like properties of the resulting candidates. This guide provides an objective comparison of the 7-amino-2,3-dihydro-4H-1-benzopyran-4-one scaffold and its derivatives against other prominent kinase inhibitor scaffolds, supported by experimental data.
The this compound core is a key structural feature of LY294002, one of the first synthetic inhibitors of phosphoinositide 3-kinases (PI3Ks)[1]. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2]. Consequently, inhibitors of this pathway, including those targeting PI3K and the related DNA-dependent protein kinase (DNA-PK), are of significant therapeutic interest.
This guide will focus on comparing the this compound scaffold with three other widely utilized and successful kinase inhibitor scaffolds: Quinazoline , Pyrrolopyrimidine , and Indazole . These scaffolds have given rise to numerous clinical candidates and approved drugs targeting a variety of kinases, including those in the PI3K/Akt/mTOR pathway.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from each scaffold class against key kinases in the PI3K family (PI3Kα, β, γ, δ) and DNA-PK. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in assay conditions. However, this compilation provides a valuable overview of the potential of each scaffold.
| Scaffold | Compound Example | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | DNA-PK (nM) | Reference |
| Benzopyran-4-one | LY294002 | 1,400 | - | - | - | 6,000 | [1][3] |
| NU7026 (derivative) | - | - | - | - | 230 | [4] | |
| LTURM34 (derivative) | >10,000 | >10,000 | - | >10,000 | 34 | [3][4] | |
| Quinazoline | Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - | [2] |
| Compound 6b | 13.6 | - | - | - | - | [5] | |
| IC87114 | - | - | - | 500 | - | [6] | |
| Pyrrolopyrimidine | PI-103 | 2 | 3 | 15 | 3 | 23 | |
| AZD5363 (Akt inhibitor) | - | - | - | - | - | ||
| Indazole | GSK2126458 | 0.019 | 0.046 | 0.18 | 0.024 | 0.28 | [7] |
| Compound 10 | 361 | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The provided IC50 values are for specific compounds and may not represent the full potential of each scaffold.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of inhibitors against a specific kinase, such as PI3Kα.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Test compounds (serially diluted)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection reagents (e.g., Eu3+-cryptate labeled antibody specific for the phosphorylated product and a second antibody labeled with a compatible acceptor fluorophore)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add 2 µL of serially diluted test compound in assay buffer.
-
Enzyme Addition: Add 4 µL of kinase solution (containing the appropriate concentration of enzyme in assay buffer) to each well.
-
Initiation of Reaction: Add 4 µL of a substrate/ATP mixture (containing the appropriate concentrations of substrate and ATP in assay buffer) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of the HTRF detection reagent mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell-Based Kinase Pathway Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of a compound on a signaling pathway in a cellular context by measuring the phosphorylation status of a downstream target (e.g., Akt).
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total Akt) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Conclusion
The this compound scaffold has historically served as a foundational structure for the development of PI3K inhibitors. While its initial iterations, such as LY294002, exhibit micromolar potency, subsequent medicinal chemistry efforts have led to derivatives with significantly improved potency and selectivity, particularly for DNA-PK.
In comparison, scaffolds like quinazoline, pyrrolopyrimidine, and indazole have demonstrated broad applicability in kinase inhibitor design, yielding highly potent and selective inhibitors for various kinases, including those in the PI3K family. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. This guide provides a starting point for researchers to make informed decisions in the design and optimization of novel kinase inhibitors.
References
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Novel Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance (AMR) presents a significant global health challenge, necessitating the discovery and development of new therapeutic agents.[1] Chromene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] This guide provides a comparative analysis of the antimicrobial performance of recently developed chromene derivatives, supported by experimental data and detailed methodologies to assist researchers in the validation of their own findings.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial population.[2][3]
The following table summarizes the MIC values for several recently synthesized chromene derivatives against a panel of pathogenic microorganisms, compared with standard antimicrobial agents.
| Compound/Drug | Organism | Gram Stain | MIC (µg/mL) | Reference |
| Chromene Derivative 9c | M. mucedo | Fungi | 31.25 | [4] |
| S. aureus | Gram (+) | >62.5 | [4] | |
| E. coli | Gram (-) | >62.5 | [4] | |
| Chromene Derivative 3b | S. aureus | Gram (+) | 130 | [4] |
| E. coli | Gram (-) | 130 | [4] | |
| Chromene Derivative 4b | Multiple Pathogens | - | 0.007 - 3.9 | [5] |
| Chromene Derivative 4c | Multiple Pathogens | - | 0.007 - 3.9 | [5] |
| Chromene Derivative 13e | Multiple Pathogens | - | 0.007 - 3.9 | [5] |
| Chromene Derivative 13i | Multiple Pathogens | - | 0.007 - 3.9 | [5] |
| Ketoconazole (Standard) | M. mucedo | Fungi | 31.25 | [4] |
Experimental Protocols
Accurate and reproducible data are critical in antimicrobial drug discovery. The following are detailed protocols for the determination of MIC and MBC, based on established standards.[2][6]
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard procedure for determining the MIC of a compound.[6][7]
Materials:
-
Novel chromene derivatives (test compounds)
-
Standard control antibiotics (e.g., Ampicillin, Gentamicin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the chromene derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB directly in the wells of a 96-well plate to achieve a range of desired concentrations.[6]
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension further in CAMHB (typically a 1:200 dilution).[6]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2][3] This can be confirmed by measuring the optical density (OD) using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC assay is performed as a subsequent step to the MIC assay to determine if a compound has a bactericidal or bacteriostatic effect.[8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following MIC determination, take an aliquot (e.g., 10-100 µL) from the wells that showed no visible growth (i.e., at and above the MIC).[6]
-
Plating: Spread the aliquot evenly onto the surface of an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[3][8]
Visualizing Experimental and Logical Frameworks
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the sequential workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. emerypharma.com [emerypharma.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apec.org [apec.org]
- 8. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of Aminochromanone Derivatives as Monoamine Oxidase Inhibitors
This guide provides a comparative overview of the molecular docking of aminochromanone derivatives against Monoamine Oxidase (MAO) enzymes, key targets in the treatment of neurodegenerative and depressive disorders. The data and protocols presented are synthesized from established computational drug design methodologies to offer a standardized comparison for researchers in drug discovery.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the metabolism of neurotransmitters such as serotonin and dopamine.[1] Overactivity of these enzymes is linked to conditions like depression and neurodegenerative disorders, including Parkinson's and Alzheimer's diseases.[1] Chromone and its derivatives have been identified as promising scaffolds for the development of new MAO inhibitors (MAOIs).[2] This guide focuses on aminochromanone derivatives, which are structurally related to potent MAOIs, and evaluates their binding potential through in silico molecular docking simulations.
Data Presentation: Comparative Docking Performance
Molecular docking simulations predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. The following table summarizes the docking scores of representative aminochromanone derivatives against MAO-A and MAO-B. Lower docking scores (more negative values) indicate a higher predicted binding affinity.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition |
| Reference: Harmin | MAO-A (PDB: 2Z5X) | -8.9 | Tyr407, Tyr444, Phe208 | Potent |
| AC-01 | MAO-A (PDB: 2Z5X) | -9.2 | Tyr407, Gln215, Phe352 | High |
| AC-01 | MAO-B (PDB: 6FW0) | -7.8 | Tyr398, Tyr435, Ile199 | Moderate |
| AC-02 | MAO-A (PDB: 2Z5X) | -7.5 | Tyr407, Asn181 | Moderate |
| AC-02 | MAO-B (PDB: 6FW0) | -9.5 | Tyr398, Tyr435, Cys172 | High |
| AC-03 | MAO-A (PDB: 2Z5X) | -8.8 | Tyr407, Phe208, Gln215 | Potent |
| AC-03 | MAO-B (PDB: 6FW0) | -8.9 | Tyr398, Ile199, Gln206 | Potent |
Note: The data presented are representative values derived from typical in silico studies for illustrative purposes. Actual values may vary based on the specific software and parameters used.
Experimental Protocols: Molecular Docking Simulation
The following protocol outlines a standardized methodology for performing comparative docking studies, ensuring reproducibility and valid comparisons.
1. Software and Resources:
-
Docking Software: AutoDock Vina, DOCK 6, or Schrödinger Suite are commonly used.[3][4][5]
-
Protein Structure: Crystal structures of target proteins (e.g., MAO-A: 2Z5X, MAO-B: 6FW0) are retrieved from the Protein Data Bank (PDB).[1]
-
Visualization Software: BIOVIA Discovery Studio or PyMOL for analyzing interactions.[6]
-
Ligand Preparation: ChemDraw or similar software for 2D structure drawing, followed by a program like OpenBabel for 3D conversion and energy minimization.[7]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the PDB.
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the appropriate format (e.g., PDBQT for AutoDock).
3. Ligand Preparation:
-
The 2D structures of the aminochromanone derivatives are drawn.
-
Structures are converted to 3D and their energy is minimized using a force field like MMFF94.
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The final ligand structures are saved in the PDBQT format.
4. Grid Generation and Docking:
-
A grid box is defined to encompass the active site of the enzyme. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file.[1]
-
The docking simulation is executed using the prepared protein and ligand files. AutoDock Vina, for example, uses an iterated local search global optimizer to explore the conformational space of the ligand within the grid box.[5]
-
The program calculates the binding affinity (docking score) for multiple binding poses.
5. Analysis of Results:
-
The pose with the lowest binding energy is selected as the most probable binding mode.
-
The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using visualization software.[8]
Visualizations
The following diagrams illustrate the typical workflow for a comparative docking study and the targeted biological pathway.
Caption: A typical workflow for in silico molecular docking studies.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Stork: Monoamine oxidase inhibitors: ten years of docking studies [storkapp.me]
- 3. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 7. Molecular Docking Study of Certain Plant Alkaloid Derivatives as Inhibitors of Various Drug Targets of Alzheimer’s Disease – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer efficacy of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one derivatives, with a focus on the novel compound SIMR1281. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to support preclinical research and development efforts.
While in vivo efficacy data for a broad range of this compound derivatives is limited in publicly available literature, a significant study on the novel benzopyrane derivative, SIMR1281, provides valuable insights into the potential of this chemical class as anticancer agents. This guide will use the available data on SIMR1281 as a primary example and, where possible, draw comparisons with the broader class of benzopyran derivatives based on in vitro studies.
Comparative In Vivo Efficacy Data
| Compound | Cancer Model (Cell Line) | Animal Model | Dosage | Treatment Duration | Key Efficacy Endpoint & Results |
| SIMR1281 | Colon Carcinoma (HCT116) | Nude Mice | 50 mg/kg | 30 days | Significant reduction in tumor volume and weight. Visual data indicates a substantial difference in tumor growth between the treated and vehicle control groups over the 30-day period.[1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo efficacy studies. The following protocol outlines the key steps for a subcutaneous xenograft model, as utilized in the evaluation of SIMR1281.
HCT116 Xenograft Mouse Model Protocol
-
Cell Culture: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor xenograft.
-
Tumor Cell Inoculation: A suspension of HCT116 cells (e.g., 2.5 x 10^6 cells in 100 µL of media or a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2. Animal body weights are also recorded to monitor toxicity.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., SIMR1281 at 50 mg/kg) is administered according to the specified schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study (e.g., for 30 days). At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to quantify the antitumor effect. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathways and Experimental Workflow
The anticancer activity of this compound derivatives like SIMR1281 is associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and metabolism.
Signaling Pathway Modulated by SIMR1281
SIMR1281 has been shown to inactivate the Ras/ERK and PI3K/Akt signaling pathways, which are critical for cancer cell growth and survival.
References
A Comparative Analysis of Substituted Benzopyranones' Cytotoxicity on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted benzopyranone derivatives against several cancer cell lines. The information presented is collated from recent studies and is intended to aid in the evaluation of these compounds as potential anticancer agents. This document includes quantitative cytotoxicity data, detailed experimental protocols for commonly used assays, and visualizations of relevant signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of substituted benzopyranones are commonly evaluated by determining their half-maximal inhibitory concentration (IC50) or lethal dose (LD50) against various cancer cell lines. The following table summarizes the cytotoxic activity of several benzopyranone derivatives from different studies. Lower IC50/LD50 values indicate higher cytotoxic potency.
| Compound ID/Name | Substitution Pattern | Cancer Cell Line | Assay | IC50/LD50 (µM) | Reference |
| Series 1: Benzopyran-4-one-isoxazole hybrids | |||||
| Compound 5a | Isoxazole hybrid | MDA-MB-231 (Breast) | Not Specified | 5.2 - 22.2 | |
| Compound 5b | Isoxazole hybrid | MDA-MB-231 (Breast) | Not Specified | 5.2 - 22.2 | [1] |
| Compound 5c | Isoxazole hybrid | MDA-MB-231 (Breast) | Not Specified | 5.2 - 22.2 | [1] |
| Compound 5d | Isoxazole hybrid | MDA-MB-231 (Breast) | Not Specified | 5.2 - 22.2 | [1] |
| Series 2: Coumarin-based with basic amino side chain | |||||
| Compound 5 | Diethylaminoethoxy | A549 (Lung) | Crystal Violet | 7.08 | [2][3] |
| Compound 6 | Dimethylaminoethoxy | A549 (Lung) | Crystal Violet | 5.0 | [2][3] |
| Compound 7 | Morpholinoethoxy | A549 (Lung) | Crystal Violet | 34.2 | [2][3] |
| Compound 8 | Piperidinylethoxy | A549 (Lung) | Crystal Violet | 8.33 | [2][3] |
| Compound 9 | Pyrrolidinylethoxyl | A549 (Lung) | Crystal Violet | 5.83 | [2][3] |
| Series 3: Benzochromene derivatives | |||||
| Multiple Compounds | Varied benzochromene substitutions | 7 human cancer cell lines | MTT | 4.6 - 21.5 | [4] |
| Series 4: N'-(substituted benzylidene)-2-(2-oxo-2H-benzopyran-4-yloxy)acetohydrazide | |||||
| Compound 2d | Substituted benzylidene acetohydrazide | MCF-7 (Breast) | MTT | Not specified, but highest activity in series | [5] |
| Series 5: 7-hydroxy-4-methyl-3-substituted benzopyran-2-one | |||||
| Compound 3b | Varied substitutions at position 3 | MCF-7 (Breast) | Not Specified | Among the most active | [6] |
| Compound 3c | Varied substitutions at position 3 | MCF-7 (Breast) | Not Specified | Among the most active | [6] |
| Compound 3j | Varied substitutions at position 3 | MCF-7 (Breast) | Not Specified | Among the most active | [6] |
| Compound 7 | Varied substitutions at position 3 | MCF-7 (Breast) | Not Specified | Among the most active | [6] |
| Compound 8 | Varied substitutions at position 3 | MCF-7 (Breast) | Not Specified | Among the most active | [6] |
| Other | |||||
| SIMR1281 | Novel benzopyrane derivative | HCT116, MCF7, SKBr3, etc. | Not Specified | Not specified, but potent | [7][8] |
| TRX-E-009-1 | Third-generation benzopyran | Panel of 240 cancer cell lines | High-content screening | Broad anti-cancer potential | [9] |
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to evaluate the cytotoxicity of chemical compounds in vitro: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzopyranone derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[13]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[13]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow for in vitro cytotoxicity assays and key signaling pathways that are often modulated by anticancer compounds, including some benzopyranone derivatives.
References
- 1. "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-" by Shilpi Gupta, Shang Eun Park et al. [digitalcommons.chapman.edu]
- 2. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Methods for 2-Amino-4H-Chromenes
The synthesis of 2-amino-4H-chromenes, a privileged scaffold in medicinal chemistry, has garnered significant attention due to the diverse biological activities associated with these compounds, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a head-to-head comparison of prominent and contemporary methods for their synthesis, with a focus on multi-component reactions. Experimental data, detailed protocols, and visual representations of the synthetic pathways are presented to assist researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategy: The One-Pot Three-Component Reaction
The majority of modern synthetic routes to 2-amino-4H-chromenes rely on a one-pot, three-component condensation of an aldehyde, an active methylene compound (typically malononitrile), and a phenolic component (such as resorcinol, naphthols, or dimedone). This convergent approach is highly atom-economical and allows for rapid access to a diverse library of chromene derivatives.[1] The general mechanism proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized experimental workflow for the one-pot synthesis of 2-amino-4H-chromenes.
The key differentiation between the various published methods lies in the choice of catalyst, solvent, and energy source, which significantly impacts reaction efficiency, cost, and environmental footprint.
Comparative Analysis of Synthesis Methods
This section details and compares three distinct approaches for the synthesis of 2-amino-4H-chromenes: a conventional base-catalyzed method, a green catalyst-free approach, and a method employing a reusable, eco-friendly catalyst.
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield Range (%) | Key Advantages |
| Conventional Base Catalysis | Piperidine | Ethanol | Room Temperature | 20 hours | 48 - 84 | Simple, readily available catalyst, mild conditions.[4] |
| Green Catalyst-Free | None (Glycerol medium) | Glycerol | 90 °C | 1 - 2.5 hours | 85 - 95 | Environmentally friendly, avoids hazardous catalysts/solvents, high yields.[2] |
| Reusable Heterogeneous Catalyst | Chicken Eggshell Waste | Solvent-free | 100 °C | 10 - 20 minutes | 80 - 97 | Green, inexpensive, reusable catalyst, very short reaction times.[5] |
Detailed Experimental Protocols
Method 1: Conventional Base Catalysis with Piperidine
This method represents a classical and widely used approach for the synthesis of 2-amino-4H-chromenes.
Experimental Protocol: A mixture of an appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a phenolic compound (e.g., 3,4-methylenedioxyphenol) (1.0 mmol) is combined in ethanol (15 mL). Piperidine (0.2 mmol) is then added, and the mixture is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under vacuum, and the residue is purified by flash chromatography on silica gel to afford the desired 2-amino-4H-chromene.[4]
Method 2: Green, Catalyst-Free Synthesis in Glycerol
This approach highlights the use of a biodegradable and reusable medium, eliminating the need for a traditional catalyst and organic solvents.
Experimental Protocol: In a round-bottom flask, malononitrile (1.0 mmol), the chosen aldehyde (1.0 mmol), and resorcinol (1.0 mmol) are mixed in glycerol (2 mL). The mixture is heated in an oil bath at 90 °C. The reaction is monitored by TLC. After the reaction is complete, warm water (5 mL) is added to the flask. The glycerol dissolves in the water, and the insoluble crude product is collected by filtration and washed with water. The pure product is obtained after recrystallization.[2]
Method 3: Reusable Heterogeneous Catalysis with Chicken Eggshell Waste
This method exemplifies a green chemistry approach by utilizing a waste material as a natural, effective, and reusable catalyst under solvent-free conditions.
Experimental Protocol: An aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 1-naphthol or 2-naphthol (1 mmol) are mixed with chicken eggshell waste catalyst. The mixture is heated under solvent-free conditions. The reaction proceeds to completion in a short time, yielding the corresponding 2-amino-4H-chromene in high yield.[5]
Mechanistic Insight: The Domino Reaction Pathway
The synthesis of 2-amino-4H-chromenes via the three-component reaction proceeds through a well-established domino sequence. The process is initiated by a Knoevenagel condensation, followed by a Michael addition and a final intramolecular cyclization.
References
- 1. ias.ac.in [ias.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
Evaluating Off-Target Effects of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of drug discovery continually seeks novel chemical entities with high specificity and minimal off-target effects. The compound 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a member of the benzopyran class of compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by its structural analogs. Derivatives of benzopyran-4-one have been reported to possess a range of activities, including but not limited to kinase inhibition and interaction with various receptor systems. This inherent polypharmacology underscores the critical need for a thorough evaluation of off-target effects to ensure the development of safe and effective therapeutics.
This guide provides a comparative framework for evaluating the off-target profile of this compound against hypothetical alternative compounds. It details established experimental protocols for assessing off-target interactions and presents illustrative data in a clear, comparative format.
Comparative Analysis of Off-Target Profiles
To illustrate the process of evaluating off-target effects, we present a hypothetical comparison of this compound (designated as Compound-A) with two alternative kinase inhibitors, Compound-B and Compound-C. The following tables summarize fictional data from key off-target screening assays.
Table 1: Kinase Selectivity Profile (KINOMEscan®)
A KINOMEscan® assay, a competitive binding assay, was hypothetically performed to assess the interaction of the test compounds with a panel of 468 human kinases. The results are presented as the percentage of kinase activity remaining in the presence of the inhibitor; a lower percentage indicates stronger inhibition.
| Kinase Target | Compound-A (% Control) | Compound-B (% Control) | Compound-C (% Control) |
| Primary Target (Hypothetical): Kinase X | 10 | 8 | 12 |
| Off-Target: Kinase Y | 85 | 95 | 45 |
| Off-Target: Kinase Z | 55 | 92 | 88 |
| Off-Target: SRC | 60 | 88 | 75 |
| Off-Target: VEGFR2 | 90 | 98 | 65 |
| Off-Target: EGFR | 95 | 97 | 70 |
Table 2: Receptor Binding Profile (SafetyScreen44 Panel)
A hypothetical safety screening panel was used to evaluate the binding of the compounds to a panel of 44 common off-target receptors and ion channels. Data is presented as the percent inhibition of radioligand binding at a 10 µM concentration of the test compound. Significant inhibition is generally considered to be >50%.
| Receptor/Ion Channel Target | Compound-A (% Inhibition) | Compound-B (% Inhibition) | Compound-C (% Inhibition) |
| Serotonin Receptor 5-HT1A | 65 | 15 | 5 |
| Serotonin Receptor 5-HT2A | 40 | 8 | 12 |
| Dopamine Receptor D2 | 55 | 12 | 10 |
| Adrenergic Receptor α1 | 25 | 5 | 3 |
| hERG Channel | 10 | 2 | 1 |
Table 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
A hypothetical Cellular Thermal Shift Assay (CETSA) was performed to confirm target engagement in a cellular context. The change in melting temperature (ΔTm) of the primary target kinase (Kinase X) upon compound treatment is reported. A larger positive ΔTm indicates stronger target engagement.
| Compound | ΔTm for Kinase X (°C) |
| Compound-A | + 4.2 |
| Compound-B | + 5.1 |
| Compound-C | + 3.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. KINOMEscan® Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
-
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound.
-
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusion proteins with a DNA tag for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) to detect the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.
-
2. Radioligand Receptor Binding Assay (e.g., SafetyScreen44 Panel)
This assay is used to determine the affinity of a test compound for a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Principle: The assay measures the ability of a test compound to displace a specific, high-affinity radiolabeled ligand from its receptor.
-
Methodology:
-
Receptor Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the percent inhibition of radioligand binding at a given concentration of the test compound. An IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) can also be determined.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the direct binding of a compound to its target protein in a cellular environment.[1]
-
Principle: The binding of a ligand to a protein can alter the protein's thermal stability.[1] CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation.[1]
-
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the compound (ΔTm) indicates target engagement.
-
Visualizations
Diagram 1: KINOMEscan® Experimental Workflow
Caption: A flowchart illustrating the major steps of the KINOMEscan® competitive binding assay.
Diagram 2: Hypothetical Signaling Pathway of Kinase X
Caption: A simplified diagram of a hypothetical signaling cascade involving the primary target, Kinase X.
Diagram 3: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A step-by-step workflow for performing a Cellular Thermal Shift Assay (CETSA).
References
Navigating Resistance: A Comparative Guide to 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one and Alternative PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy, often limiting the long-term efficacy of targeted agents. This guide provides a comparative analysis of potential cross-resistance profiles for 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, a novel compound of interest, and established inhibitors of the PI3K/Akt/mTOR signaling pathway. While direct cross-resistance studies on this compound are not yet available, by postulating its mechanism of action as a PI3K/Akt/mTOR inhibitor based on the activity of structurally related benzopyran scaffolds, we can draw valuable comparisons with other drugs targeting this critical oncogenic pathway.
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1] However, resistance to inhibitors of this pathway can arise through various mechanisms, including the acquisition of mutations in the target protein or the activation of alternative survival pathways.[2][3] Understanding the potential for cross-resistance—where resistance to one inhibitor confers resistance to another—is crucial for developing effective sequential and combination treatment strategies.
Comparison with Alternatives: Cross-Resistance in PI3K/Akt/mTOR Inhibitors
To contextualize the potential resistance profile of this compound, we compare the efficacy of several classes of PI3K/Akt/mTOR inhibitors against both sensitive (parental) and resistant cancer cell lines. Acquired resistance is often developed by chronically treating tumor cells with gradually increasing doses of an inhibitor.[4] The data presented below, summarized from preclinical studies, illustrates how resistance to one agent can impact the sensitivity to others targeting the same pathway.
Table 1: Comparative IC50 Values in Parental vs. Alpelisib-Resistant Gastric Cancer Cell Lines
Alpelisib is a PI3Kα-selective inhibitor. In a study on gastric cancer cell lines with acquired resistance to alpelisib (SNU601-R and AGS-R), a key mechanism of resistance was the functional loss of PTEN, leading to the reactivation of the PI3K/Akt pathway.[5] The following table demonstrates the cross-resistance profile of these cells to other PI3K and Akt inhibitors.
| Compound | Class | SNU601 (Parental) IC50 (µM) | SNU601-R (Resistant) IC50 (µM) | AGS (Parental) IC50 (µM) | AGS-R (Resistant) IC50 (µM) |
| Alpelisib | PI3Kα inhibitor | 0.5 | >10 | 1.2 | >10 |
| Pictilisib | Pan-PI3K inhibitor | 0.3 | 0.8 | 0.5 | 1.1 |
| Capivasertib | AKT inhibitor | 1.5 | 1.8 | 2.5 | 2.9 |
Data compiled from studies on acquired resistance in PIK3CA-mutant gastric cancer cells.[5]
The data indicates that while high-level resistance to the selective inhibitor Alpelisib is observed, the resistant cells retain some sensitivity to pan-PI3K and AKT inhibitors, suggesting a potential strategy to overcome this specific resistance mechanism.
Table 2: Cross-Resistance in Breast Cancer Cell Lines with Acquired Resistance to Akt Inhibition
In breast cancer models, acquired resistance to Akt inhibitors has been associated with the upregulation of multiple receptor tyrosine kinases (RTKs), leading to hyperactivation of downstream signaling.[4] The BT474 cell line, when made resistant to the Akt inhibitor GDC-0068, exhibits cross-resistance to another Akt inhibitor, MK2206.
| Compound | Class | BT474 (Parental) IC50 (µM) | BT474-R (GDC-0068 Resistant) IC50 (µM) |
| GDC-0068 | ATP-competitive Akt inhibitor | ~0.2 | >1.6 |
| MK2206 | Allosteric Akt inhibitor | ~0.4 | >3.2 |
Data extrapolated from dose-response curves in studies of acquired resistance to Akt inhibitors in breast cancer.[4]
This demonstrates that resistance developed against one type of Akt inhibitor can confer cross-resistance to another, even with a different binding mechanism (ATP-competitive vs. allosteric).
Experimental Protocols
The generation and characterization of drug-resistant cell lines are fundamental to studying cross-resistance. Below are detailed methodologies for key experiments.
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes the continuous exposure method to develop acquired resistance.[6][7]
-
Initial IC50 Determination: Culture the parental cancer cell line and determine the initial half-maximal inhibitory concentration (IC50) of the selected drug (e.g., this compound) using a cell viability assay such as the MTT assay.
-
Resistance Induction: Begin by culturing the parental cells in a medium containing a low concentration of the drug (e.g., at its IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the drug concentration in a stepwise manner. This process is typically carried out over several months.[7]
-
Maintenance of Resistant Cells: Maintain the resistant cell line in a culture medium containing the drug at the highest tolerated concentration to ensure the stability of the resistant phenotype.
-
Confirmation of Resistance: Periodically determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 value confirms the development of resistance.[6]
Protocol 2: Cell Viability and IC50 Determination (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the compounds of interest (e.g., this compound and comparator drugs). Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, which is indicative of its activation state.
-
Cell Lysis: Treat parental and resistant cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a digital imager.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess pathway activation.[8]
Visualizing Resistance Mechanisms and Experimental Design
To better understand the concepts discussed, the following diagrams created using the DOT language illustrate the PI3K/Akt/mTOR signaling pathway and the experimental workflow for assessing cross-resistance.
References
- 1. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Antimicrobial Efficacy: A Benchmarking Guide for Chromanone Derivatives Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial performance of 4-chromanone derivatives, a promising class of heterocyclic compounds with notable biological activity. Due to the limited publicly available data on the specific compound 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, this guide focuses on structurally related 4-chromanone derivatives to offer a valuable benchmark against established antibiotics. The information presented herein is synthesized from multiple studies to highlight key structural-activity relationships and detail the experimental methodologies used for evaluation.
**Executive Summary
Recent research into chromanone derivatives has revealed their potential as potent antimicrobial agents against a range of pathogenic microorganisms, particularly Gram-positive bacteria.[1][2] This guide summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of these derivatives and compares them with standard-of-care antibiotics. Furthermore, it outlines the detailed experimental protocols for determining both MIC and Minimum Bactericidal Concentration (MBC), and visually represents the proposed mechanisms of action and experimental workflows.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of chromanone derivatives is significantly influenced by the nature and position of substituents on the chromanone scaffold.[1] The following table summarizes the MIC values for representative 4-chromanone derivatives against various bacterial strains, juxtaposed with the performance of well-known antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Chromanone Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis |
| 4-Chromanone Derivatives | |||
| 5,7-dihydroxy-2-(2,6-dimethyl-5-heptenyl)-4-chromanone[2] | 3.13 µg/mL | 3.13 µg/mL | 6.25 µg/mL |
| 5,7-dihydroxy-2-hexyl-4-chromanone[2] | - | 3.13 µg/mL | - |
| 5,7-dihydroxy-2-heptyl-4-chromanone[2] | - | 3.13 µg/mL | - |
| Standard Antibiotics | |||
| Vancomycin[3][4][5] | ≤1 µg/mL | ≤2 µg/mL | ≤4 µg/mL |
| Linezolid[3][6] | 1-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL |
| Daptomycin[3][4] | 0.25-1 µg/mL | 0.25-1 µg/mL | 1-4 µg/mL |
Note: Data for chromanone derivatives is sourced from specific studies and may vary based on the specific strain and experimental conditions.[2] Standard antibiotic MIC ranges are based on established clinical breakpoints and may vary.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial for assessing the antimicrobial potency of a compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] The broth microdilution method is a widely accepted protocol.[9][10]
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the 4-chromanone derivative in a suitable solvent (e.g., DMSO), and then create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Bacterial Inoculum: Culture bacterial strains on an appropriate agar medium for 18-24 hours.[1] Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][8] Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8][11]
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[12]
b. Assay Procedure:
-
Dispense the serially diluted test compound into a 96-well microtiter plate.[11]
-
Add the standardized bacterial inoculum to each well, except for the sterility control.[11]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9][11]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][14]
a. Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and those with higher concentrations).[11]
-
Plate these aliquots onto a sterile, antibiotic-free agar medium (e.g., Mueller-Hinton Agar).[11][15]
-
Incubate the agar plates at 35-37°C for 18-24 hours.[11][12]
-
After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][14]
Visualizations: Pathways and Workflows
Proposed Mechanism of Action for 4-Chromanone Derivatives
Based on current research, it is proposed that 4-chromanone derivatives exert their antibacterial effect through a multi-target mechanism. This includes the dissipation of the bacterial membrane potential, which in turn inhibits essential macromolecular biosynthesis.[2] Furthermore, some derivatives have been shown to inhibit DNA topoisomerase IV, an enzyme crucial for DNA replication.[2]
Caption: Proposed multi-target mechanism of 4-chromanone derivatives.
Experimental Workflow for MIC and MBC Determination
The following diagram illustrates the sequential process for determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of an antimicrobial agent.
Caption: Workflow for determining MIC and MBC values.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Prudent Disposal of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one (CAS No. 103440-75-1) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for laboratory chemicals and information from SDS of structurally similar compounds. It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.
The proper disposal of laboratory chemicals is not merely a matter of regulatory compliance; it is a critical component of a robust safety culture. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of novel or specialized compounds like this compound is paramount to ensuring a safe and sustainable research environment. This guide provides essential safety and logistical information to navigate the disposal process responsibly.
I. Hazard Identification and Personal Protective Equipment (PPE)
While the specific toxicological properties of this compound have not been thoroughly investigated, related chemical structures suggest that it may cause skin and eye irritation. Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of any dust or vapors. |
II. Spill Response and Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the chemical.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Personal Decontamination: Remove and dispose of any contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal for this type of chemical is through a licensed hazardous waste disposal company.
-
Waste Segregation:
-
Solid Waste: Place unadulterated this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) into a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "103440-75-1"
-
An accurate estimation of the quantity of waste.
-
The date the waste was first added to the container.
-
Any known hazard characteristics (e.g., "Irritant").
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one (CAS: 103440-75-1), also known as 7-aminochroman-4-one. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in research and development settings.
Summary of Hazards
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a significant splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat or a chemical-resistant apron. Closed-toe shoes are mandatory. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator for particulates is necessary. | Minimizes inhalation of any potential dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks during the handling of this compound.
1. Preparation:
- Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before handling the compound.
- Don all required PPE as specified in the table above.
2. Handling:
- Conduct all manipulations of the compound within the chemical fume hood to control potential exposure.
- Avoid direct contact with skin, eyes, and clothing.
- Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid material to prevent dispersal.
- Keep containers of the chemical tightly closed when not in use.
3. Post-Handling and Cleanup:
- Decontaminate reusable equipment according to standard laboratory procedures.
- Remove PPE in the correct order to avoid cross-contamination.
- Dispose of single-use items in the appropriate hazardous waste stream.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical for safety and environmental protection.
-
Chemical Waste: Dispose of this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper) in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
